Lamivudine salicylate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S.C7H6O3/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;8-6-4-2-1-3-5(6)7(9)10/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1-4,8H,(H,9,10)/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSGYKUKMIFHP-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173522-96-8 | |
| Record name | Benzoic acid, 2-hydroxy-, compd. with 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173522-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Mechanism of Action of Lamivudine Salicylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lamivudine is a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) integral to the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2][3] As a prodrug, its antiviral efficacy is contingent upon intracellular phosphorylation to its active metabolite, lamivudine triphosphate (L-TP). The core mechanism of action is twofold: competitive inhibition of viral polymerases and termination of the nascent viral DNA chain.[4] This document provides a detailed examination of this mechanism at the molecular level, discusses the basis for its selective toxicity, outlines mechanisms of viral resistance, and presents relevant quantitative data and experimental methodologies. The role of the salicylate salt is primarily associated with the drug's formulation, while the antiviral activity is inherent to the lamivudine moiety.
Core Mechanism of Action: Intracellular Activation and Viral Inhibition
The antiviral activity of lamivudine is not intrinsic but requires a series of intracellular enzymatic modifications.
Intracellular Phosphorylation Cascade
Lamivudine, a synthetic analogue of cytidine, readily enters host cells via passive diffusion or active transport.[5] Inside the cell, it undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to be converted into its pharmacologically active form, lamivudine 5'-triphosphate (L-TP or 3TC-TP).[2][3][]
-
Lamivudine → Lamivudine Monophosphate (L-MP): This initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[5]
-
L-MP → Lamivudine Diphosphate (L-DP): L-MP is further phosphorylated by cytidine monophosphate/deoxycytidine monophosphate kinase.[5]
-
L-DP → Lamivudine Triphosphate (L-TP): The final phosphorylation is carried out by 3'-phosphoglycerate kinase or nucleoside diphosphate kinase to yield the active triphosphate metabolite.[5]
The conversion of L-DP to L-TP is considered a rate-limiting step in the anabolic pathway.[7]
Figure 1: Intracellular phosphorylation pathway of Lamivudine.
Dual-Pronged Inhibition of Viral Replication
The active L-TP metabolite inhibits viral replication through two distinct but synergistic mechanisms.
-
Competitive Inhibition: L-TP is a structural analogue of the natural deoxycytidine triphosphate (dCTP).[2] It competes with dCTP for binding to the active site of viral reverse transcriptase (in HIV) and HBV polymerase.[2][]
-
DNA Chain Termination: Upon successful competition, L-TP is incorporated into the growing viral DNA strand.[1] Lamivudine's structure is critically different from a natural deoxynucleoside in that it lacks a 3'-hydroxyl (-OH) group on its sugar moiety.[1][4] The 3'-OH group is essential for forming the 5' to 3' phosphodiester bond that links to the next incoming nucleotide. Its absence makes further DNA chain elongation impossible, leading to obligatory chain termination and halting viral DNA synthesis.[1][4]
Figure 2: Mechanism of competitive inhibition and chain termination.
Molecular Selectivity and Mitochondrial Toxicity
Lamivudine's therapeutic utility stems from its high selectivity for viral enzymes over host DNA polymerases.[3][] The triphosphate metabolite (L-TP) is a significantly weaker inhibitor of mammalian DNA polymerases α and β.[3][] However, it can weakly inhibit mitochondrial DNA (mtDNA) polymerase γ, the sole DNA polymerase responsible for replicating mtDNA.[3][8] Inhibition of polymerase γ is a class effect of NRTIs and the primary cause of mitochondrial toxicity.[8][9][10] Lamivudine is considered to have a lower toxicity profile towards mitochondria compared to other retroviral drugs.[4] Studies have shown that while lamivudine can be incorporated by polymerase γ, the rate is extremely inefficient, and it can be excised from the DNA chain, mitigating its toxic potential.[8][11]
The Role of the Salicylate Salt
The provided data focuses on the mechanism of the lamivudine molecule itself. The formulation as lamivudine salicylate involves creating an ionic salt with salicylic acid.[12] The primary purpose of forming pharmaceutical salts is often to improve physicochemical properties such as solubility, stability, and bioavailability, rather than altering the core molecular mechanism of action. While some studies suggest that salicylates can exert their own antiviral effects by inhibiting pathways like NF-κB, which is crucial for the replication of some viruses, the primary antiviral action of this compound is attributed to the lamivudine component's role as a reverse transcriptase inhibitor.[13][14][15]
Mechanisms of Drug Resistance
The primary mechanism of resistance to lamivudine involves specific mutations within the gene encoding the viral reverse transcriptase (for HIV) or polymerase (for HBV).[2][16]
-
HIV Resistance: The most common and significant mutation conferring high-level resistance in HIV-1 is the M184V or M184I substitution in the highly conserved YMDD motif of the reverse transcriptase active site.[17][18]
-
Molecular Basis of M184V/I Resistance: This mutation from methionine (M) to a β-branched amino acid like valine (V) or isoleucine (I) introduces steric hindrance.[18][19] This steric clash between the side chain of the mutated amino acid and the oxathiolane ring of lamivudine distorts the inhibitor's orientation in the active site, thereby reducing its binding affinity and preventing its efficient incorporation.[19]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for lamivudine.
Table 1: Pharmacokinetic Properties of Lamivudine in Adults
| Parameter | Value | Source(s) |
| Absolute Bioavailability | ~82-88% | [][20][21] |
| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours | [][20] |
| Plasma Half-life (t½) | 5 - 9 hours | [4][20][21] |
| Intracellular L-TP Half-life (t½) | 10.5 - 19 hours | [20][22] |
| Apparent Volume of Distribution (Vd) | ~1.3 L/kg | [20] |
| Plasma Protein Binding | < 36% | [1][23] |
| Metabolism | Minor (< 5-10% to trans-sulfoxide) | [1][20] |
| Primary Route of Elimination | Renal (active organic cationic secretion) | [1] |
| Systemic Clearance | ~22.6 L/h | [21] |
Key Experimental Protocols
Intracellular Phosphorylation Assay
This assay quantifies the conversion of lamivudine to its active triphosphate form within cells.
-
Objective: To measure the intracellular concentrations of lamivudine and its phosphorylated metabolites (L-MP, L-DP, L-TP).
-
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 or peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.[7][24]
-
Drug Incubation: Cells are incubated with radiolabeled lamivudine (e.g., [³H]-3TC) at a known concentration for a specified time period (e.g., 24 hours).[24]
-
Cell Lysis: After incubation, cells are washed to remove extracellular drug and then lysed using a suitable agent (e.g., perchloric acid) to release intracellular contents.
-
Metabolite Separation: The cell lysate is neutralized and analyzed by high-performance liquid chromatography (HPLC), often using an anion-exchange column, to separate lamivudine from L-MP, L-DP, and L-TP.[7][24]
-
Quantification: The amount of each metabolite is quantified by radiometric detection (for radiolabeled drug) or by mass spectrometry.[7][24]
-
Figure 3: Workflow for an intracellular phosphorylation assay.
Reverse Transcriptase (RT) Inhibition Assay
This in vitro assay measures the ability of L-TP to inhibit the activity of purified viral RT enzyme.
-
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of lamivudine triphosphate against viral RT.
-
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., a synthetic RNA/DNA hybrid), purified recombinant HIV-1 RT, and all four deoxyribonucleoside triphosphates (dNTPs), with one being radiolabeled (e.g., [³H]-dTTP).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (L-TP) are added to the reaction mixtures. A control reaction contains no inhibitor.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed at an optimal temperature (e.g., 37°C) for a set time, during which the RT synthesizes a DNA strand complementary to the template.
-
Reaction Termination: The reaction is stopped, typically by adding EDTA or by precipitating the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated radiolabeled dNTP is measured using a scintillation counter. The percentage of inhibition is calculated relative to the no-inhibitor control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.
-
Antiviral Activity (Plaque Reduction) Assay
This cell-based assay determines the efficacy of lamivudine in inhibiting viral replication in a cellular context.
-
Objective: To determine the half-maximal effective concentration (EC50) of lamivudine required to inhibit viral replication.
-
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells is grown in culture plates.
-
Viral Infection: The cell monolayers are infected with a known amount of virus (e.g., HIV or HBV).
-
Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (like agar) containing serial dilutions of lamivudine.
-
Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in drug-treated wells is counted and compared to the number in untreated control wells.
-
EC50 Calculation: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50%.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lamivudine - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 7. The pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. natap.org [natap.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of lamivudine on morphology and function of mitochondria in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antiviral activity of aspirin against RNA viruses of the respiratory tract—an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylsalicylic Acid and Salicylic Acid Inhibit SARS-CoV-2 Replication in Precision-Cut Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lamivudine resistance in hepatitis B: mechanisms and clinical implications [pubmed.ncbi.nlm.nih.gov]
- 17. Evolution of Lamivudine Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single Active Site Mutation Causes Serious Resistance of HIV Reverse Transcriptase to Lamivudine: Insight from Multiple Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics, absolute bioavailability, and absorption characteristics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children [jscimedcentral.com]
- 24. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Lamivudine Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of lamivudine and its salicylate salt. Due to the limited availability of public data specifically for lamivudine salicylate, this document synthesizes information on lamivudine and discusses the anticipated impact of salicylate salt formation on its properties. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical techniques.
Introduction to Lamivudine and the Rationale for Salt Formation
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[1][][3] It is a prodrug that requires intracellular phosphorylation to its active triphosphate metabolite to exert its antiviral effect.[1][3][4][5] The formation of pharmaceutical salts is a common strategy to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, which can ultimately improve bioavailability.[6][7][8][9][10] The selection of a suitable counter-ion, in this case, salicylate, can significantly modify these properties.[6][8]
Physicochemical Properties
While specific quantitative data for this compound is scarce in the available literature, the properties of lamivudine provide a crucial baseline. The introduction of the salicylate counter-ion is expected to alter these properties.
Appearance and Melting Point
This compound is described as a white to off-white or light yellow powder.[1]
| Compound | Appearance | Melting Point (°C) |
| Lamivudine | Crystalline solid[11] | 160-162[7] |
| This compound | White to off-white to light yellow powder[1] | 138-143[1] |
Solubility
Lamivudine is considered a highly soluble drug.[12][13][14] Salt formation, particularly with an acidic counter-ion like salicylic acid, is often employed to further enhance aqueous solubility.[8][15]
Table of Lamivudine Solubility Data
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.01 N HCl | 1.2 | 37 | 276.08[16] |
| Acetate Buffer | 4.5 | 37 | 155.95[13] |
| Phosphate Buffer (PBS) | 7.2 | Not Specified | ~3[11] |
| Phosphate Buffer | 6.8 | 37 | 181.76[13] |
| Water | 7.5 | 37 | 190.70[13] |
| Ethanol | Not Specified | Not Specified | ~0.5[11] |
| DMSO | Not Specified | Not Specified | ~20[11] |
| Dimethyl formamide (DMF) | Not Specified | Not Specified | ~20[11] |
Note: The solubility of this compound is expected to be pH-dependent, likely exhibiting higher solubility at lower pH due to the basic nature of lamivudine.
Dissolution Rate
The dissolution rate of lamivudine from immediate-release dosage forms is generally rapid.[17][18] The intrinsic dissolution rate (IDR) is a key parameter for characterizing the dissolution of the pure drug substance. Lamivudine is considered to have a high intrinsic dissolution rate.[12][13][14] It is anticipated that this compound, due to its likely higher solubility, will also exhibit a rapid dissolution rate.
Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute of lamivudine.[19][20] Different polymorphs can have distinct physicochemical properties, including solubility and stability.[20] Two primary polymorphic forms of lamivudine have been extensively studied: Form I (a hydrate with a needle-like crystal habit) and Form II (an anhydrous form with a bipyramidal crystal habit).[20][21][22][23] Form II is generally considered the more thermodynamically stable form.[19][21][22] Other forms (III, IV, and V) have also been reported.[24]
Stability
Lamivudine is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[25][26] Stability-indicating analytical methods are therefore essential for its characterization. The salicylate salt form may influence the stability profile of lamivudine, and this should be evaluated through forced degradation studies.
Experimental Protocols
The following are detailed methodologies for key experiments in the physicochemical characterization of this compound.
Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in various solvents and buffers.
-
Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of vials containing the desired solvent or buffer (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8).
-
Add an excess amount of this compound to each vial to ensure a saturated solution.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and centrifuge to remove any remaining solid particles.
-
Dilute the clear supernatant with the appropriate solvent/buffer.
-
Analyze the concentration of lamivudine in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the solubility based on the concentration and dilution factor.
-
Intrinsic Dissolution Rate (IDR) Measurement
-
Objective: To determine the dissolution rate of this compound from a constant surface area.
-
Apparatus: Dissolution apparatus (e.g., USP Apparatus 2 with a Wood's apparatus die), analytical balance, hydraulic press, HPLC-UV or UV-Vis spectrophotometer.
-
Procedure:
-
Accurately weigh a specific amount of this compound powder.
-
Compress the powder into a compact in a die with a known surface area using a hydraulic press.
-
Mount the die in the dissolution apparatus.
-
Fill the dissolution vessel with a known volume of pre-heated dissolution medium (e.g., 900 mL of 0.1 N HCl at 37 °C).
-
Lower the die into the medium and start the rotation at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.
-
Analyze the samples for lamivudine concentration using a validated analytical method.
-
Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate (in mg/min/cm²).
-
Polymorph Screening by X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form(s) of this compound.
-
Apparatus: X-ray powder diffractometer.
-
Procedure:
-
Gently grind a small amount of the this compound sample to a fine powder.
-
Pack the powder into a sample holder.
-
Place the sample holder in the diffractometer.
-
Acquire the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Compare the resulting diffractogram with known patterns of different polymorphs or with previously obtained batches to identify the crystalline form.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, and identify polymorphic transitions and desolvation events.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan.
-
Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events.
-
Stability-Indicating HPLC Method
-
Objective: To develop a validated HPLC method to quantify this compound and its degradation products in the presence of excipients.
-
Apparatus: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Procedure (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
-
Visualizations
Intracellular Activation of Lamivudine
Caption: Intracellular phosphorylation pathway of lamivudine to its active triphosphate form.
Experimental Workflow for Physicochemical Characterization
Caption: General workflow for the physicochemical characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. While specific experimental data for the salicylate salt is limited, the provided information on lamivudine, coupled with established principles of salt formation, offers a robust framework for its characterization. The detailed experimental protocols and visual workflows serve as practical tools for scientists and researchers in this field. Further empirical studies are necessary to fully elucidate the specific properties of this compound and its potential advantages in drug formulation.
References
- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Polymorphic Forms of Lamivudine: Characterization, Estimation of Transition Temperature, and Stability Studies by Thermodynamic and Spectroscopic Studies | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2003027106A1 - Process for the preparation of crystalline polymorph ii of lamivudine - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. WO2008114279A2 - Novel polymorphs of lamivudine - Google Patents [patents.google.com]
- 25. scholars.direct [scholars.direct]
- 26. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Lamivudine Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and potential polymorphism of lamivudine salicylate. Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS and Hepatitis B. The formation of its salicylate salt is a critical step in some purification and polymorph control strategies for the active pharmaceutical ingredient (API). A thorough understanding of the solid-state properties of this salt is therefore essential for robust drug development and manufacturing.
Crystal Structure of this compound Monohydrate
Current research has identified and characterized a single crystalline form of this compound, which exists as a monohydrate. The crystal structure was elucidated using single-crystal X-ray diffraction.
The asymmetric unit of the this compound monohydrate crystal contains one lamivudine cation, one salicylate anion, and one water molecule. The crystal packing is stabilized by an extensive network of hydrogen bonds.
Crystallographic Data
The crystallographic parameters for this compound monohydrate are summarized in the table below. This data provides the fundamental geometric properties of the unit cell.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Value not available in search results |
| b (Å) | Value not available in search results |
| c (Å) | Value not available in search results |
| α (°) | 90 |
| β (°) | Value not available in search results |
| γ (°) | 90 |
| Volume (ų) | Value not available in search results |
| Z | 2 |
| Density (calculated) (g/cm³) | Value not available in search results |
| R-factor (%) | Value not available in search results |
Note: Specific unit cell dimensions and refinement statistics were not available in the provided search results. A direct consultation of the cited CrystEngComm article's supplementary information would be required to populate these fields.
Molecular Interactions
The stability of the this compound monohydrate crystal structure is derived from a network of intermolecular hydrogen bonds. The protonated lamivudine cation and the deprotonated salicylate anion are linked through these interactions, with the water molecule playing a crucial role in bridging these ions.
Caption: Hydrogen bonding network in the this compound monohydrate crystal.
Polymorphism of this compound
Despite the frequent use of this compound as an intermediate in the synthesis of various lamivudine polymorphs, extensive studies on the polymorphism of the salicylate salt itself are not widely reported in the available literature. To date, only the monohydrate form has been structurally characterized.
Polymorphic screening is a critical step in pharmaceutical development to identify all possible crystalline forms of a substance, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.
Polymorph Screening Workflow
A general experimental workflow for the screening of polymorphic forms of a pharmaceutical salt like this compound is outlined below. This systematic approach employs various crystallization techniques to explore a wide range of conditions.
Caption: A systematic workflow for the discovery of new polymorphic forms.
Experimental Protocols
This section details the methodologies for the preparation and characterization of this compound, as synthesized from the available scientific literature.
Preparation of this compound Monohydrate
The following protocol describes a typical method for the synthesis of this compound monohydrate.
Materials:
-
Lamivudine
-
Salicylic Acid
-
Ethanol
-
Water
Procedure:
-
Dissolve equimolar amounts of lamivudine and salicylic acid in a minimal amount of a heated ethanol/water co-solvent.
-
Allow the solution to cool slowly to room temperature.
-
Collect the resulting crystalline precipitate by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum at ambient temperature.
Characterization Methods
The following analytical techniques are essential for the comprehensive characterization of the solid-state properties of this compound.
3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)
-
Purpose: To determine the precise three-dimensional arrangement of atoms within the crystal lattice, providing definitive structural information.
-
Method: A suitable single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.
3.2.2. Powder X-ray Diffraction (PXRD)
-
Purpose: To obtain a fingerprint of the crystalline solid, which is unique to its polymorphic form.
-
Method: A powdered sample of this compound is uniformly irradiated with an X-ray beam. The scattered X-rays are detected at various angles (2θ) to produce a diffractogram.
3.2.3. Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, crystallization, and solid-solid transitions.
-
Method: A small amount of the sample is heated in a sealed pan at a constant rate, and the difference in heat flow between the sample and a reference is measured.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To measure the change in mass of a sample as a function of temperature, indicating desolvation or decomposition events.
-
Method: The sample is heated on a precision balance in a controlled atmosphere, and its mass is continuously monitored.
-
3.2.4. Vibrational Spectroscopy
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:
-
Purpose: To probe the vibrational modes of the molecules within the crystal, providing information on functional groups and intermolecular interactions.
-
Method: The sample is irradiated with infrared (FTIR) or monochromatic laser (Raman) radiation, and the absorption or scattering of this radiation is measured.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of this compound monohydrate.
Table 1: Thermal Analysis Data
| Analysis | Parameter | Value |
| DSC | Melting Point (°C) | Value not available in search results |
| Enthalpy of Fusion (J/g) | Value not available in search results | |
| TGA | Weight Loss (%) | Corresponds to one water molecule |
| Temperature Range (°C) | Value not available in search results |
Note: Specific numerical values for thermal analysis were not available in the provided search results.
Table 2: Spectroscopic Data
| Spectroscopy | Key Peaks/Bands (cm⁻¹) | Assignment |
| FTIR | Specific peak values not available | C=O stretching, N-H stretching, O-H stretching, aromatic C-H bending |
| Raman | Specific peak values not available | Aromatic ring vibrations, skeletal vibrations |
Note: Detailed spectroscopic peak assignments require access to the primary research data.
Conclusion
The current body of scientific literature primarily describes a single, stable monohydrate crystalline form of this compound. Its crystal structure has been elucidated, revealing a complex network of hydrogen bonds that contribute to its stability. While this compound is a key intermediate in controlling the polymorphism of the lamivudine API, a comprehensive investigation into its own polymorphic landscape appears to be an area for future research. The experimental protocols and characterization data presented in this guide provide a foundational understanding for scientists and researchers working on the development and manufacturing of lamivudine-based pharmaceuticals. Further studies to explore the potential for other polymorphic or solvatomorphic forms of this compound could provide valuable insights into the solid-state chemistry of this important pharmaceutical salt.
In Vitro Antiviral Activity of Lamivudine Against HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vitro antiviral activity of lamivudine against the Human Immunodeficiency Virus (HIV). While the specific request concerned lamivudine salicylate, publicly available scientific literature does not contain data on the in vitro anti-HIV activity of this particular salt form. However, as a salt, this compound dissociates in solution into the active lamivudine molecule and a salicylate counter-ion. Therefore, the in vitro antiviral properties are attributable to the lamivudine moiety. This guide details the mechanism of action, quantitative antiviral and cytotoxicity data, and the experimental protocols used to determine the efficacy of lamivudine in a laboratory setting.
Introduction to Lamivudine
Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a potent synthetic nucleoside analogue that acts as a reverse transcriptase inhibitor (NRTI).[1] It is a cornerstone in the combination antiretroviral therapy (cART) for the treatment of HIV-1 and HIV-2 infections. Its efficacy, favorable safety profile, and synergistic activity with other antiretrovirals have established it as a critical component of HIV treatment regimens for decades.
Mechanism of Action
Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[1] Cellular enzymes convert lamivudine into its active triphosphate metabolite, lamivudine triphosphate (3TC-TP). 3TC-TP then acts as a competitive inhibitor of HIV's reverse transcriptase enzyme.[1]
The mechanism of inhibition occurs through two primary actions:
-
Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain during reverse transcription.
-
Chain Termination: Once incorporated into the viral DNA, the lack of a 3'-hydroxyl group on the 3TC moiety prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation.[1] This premature termination of the proviral DNA synthesis effectively halts the HIV replication cycle.
The L-enantiomeric configuration of lamivudine is a key feature, as it is not readily recognized as a substrate by human DNA polymerases, which contributes to its low cytotoxicity at therapeutic concentrations.[1]
Quantitative In Vitro Activity
The in vitro anti-HIV activity of lamivudine is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. Its cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Parameter | Cell Line | HIV-1 Strain | Value (µM) | Reference |
| EC50 | Peripheral Blood Mononuclear Cells (PBMCs) | IIIB | No significant difference with Emtricitabine | [2] |
| EC50 | Monocyte-derived Macrophages | Ba-L | No significant difference with Emtricitabine | [2] |
| EC50 | MT-4 | IIIB | ~4-fold less active than Emtricitabine | [2] |
| EC50 | PBMCs | Clinical Isolates | Equally active as Emtricitabine and Zidovudine | [2] |
| IC50 * | Various Cell Lines | Various Strains | 0.002 - 1.14 | [1] |
| CC50 | - | - | >1000-fold higher than effective concentrations | [1] |
| Selectivity Index (SI) | - | - | >1000 | [1] |
Note: IC50 (50% inhibitory concentration) is often used interchangeably with EC50 in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anti-HIV activity of lamivudine.
Cell Culture and Virus Propagation
-
Cell Lines: Commonly used cell lines for HIV-1 infection studies include human T-lymphocyte cell lines such as MT-4, CEM-SS, and H9. Peripheral Blood Mononuclear Cells (PBMCs) and monocyte-derived macrophages (MDMs) are used as they represent primary targets of HIV-1 in vivo.[2]
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates are propagated in appropriate cell lines. The virus titer is determined by methods such as the TCID50 (50% tissue culture infective dose) assay or by measuring the concentration of the p24 capsid protein.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Plating: Plate uninfected cells in a 96-well microtiter plate at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of lamivudine to the wells and incubate for a period that mirrors the antiviral assay (typically 4-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated from the dose-response curve by determining the drug concentration that reduces cell viability by 50% compared to untreated control cells.
Antiviral Activity Assay (p24 Antigen Assay)
This assay measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein produced in the cell culture supernatant.
-
Cell Plating and Infection: Plate target cells in a 96-well plate. Infect the cells with a standardized amount of HIV-1.
-
Drug Treatment: Immediately after infection, add serial dilutions of lamivudine to the wells.
-
Incubation: Incubate the plates for 4-7 days to allow for viral replication.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial or in-house p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.
-
EC50 Calculation: The EC50 value is determined from the dose-response curve as the concentration of lamivudine that inhibits p24 production by 50% relative to the virus-infected, untreated control wells.
References
Lamivudine Salicylate as a Reverse Transcriptase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine, is a synthetic nucleoside analog with well-established antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Its salicylate salt, lamivudine salicylate, is utilized in pharmaceutical manufacturing processes and has been investigated for its own potential as an active pharmaceutical ingredient.[3][4] This guide focuses on the technical aspects of this compound as a reverse transcriptase inhibitor, providing a resource for researchers and drug development professionals.
Physicochemical Properties
A key differentiator for a salt form of a drug is its physicochemical properties, which can influence formulation, bioavailability, and stability. While comprehensive comparative data is limited, some information on the solubility of this compound is available.
Table 1: Physicochemical Properties of Lamivudine and this compound
| Property | Lamivudine | This compound Monohydrate | Reference(s) |
| Water Solubility | 70 g/L | Less soluble than lamivudine form II (free base) | [5][6][7] |
| BCS Class | Class III (High Solubility, Low Permeability) | Not explicitly classified, but lower solubility may impact this. | [8] |
| Molecular Formula | C₈H₁₁N₃O₃S | C₁₅H₁₇N₃O₆S·H₂O | [9] |
Synthesis and Manufacturing
This compound is a key intermediate in the synthesis of lamivudine. The general process involves the formation of the salicylate salt to facilitate purification, followed by the liberation of the free base.
Synthesis of this compound Intermediate (HDMS)
A patented method describes the synthesis of a lamivudine intermediate, (2R-cis)-4-amino-1-(2-methylol-1,3-oxygen sulphur Polymorphs-5-yl)-1H-pyrimid-2-one salicylate (HDMS), which is a precursor to lamivudine.[9][10]
Preparation of Lamivudine from this compound
Lamivudine free base can be prepared from its salicylate salt by treatment with a base.[11][12]
Mechanism of Action: Reverse Transcriptase Inhibition
Lamivudine is a nucleoside analog that, in its active triphosphate form, inhibits the reverse transcriptase of both HIV and HBV.[13] The mechanism of action for this compound is expected to be identical to that of lamivudine, as the salicylate salt dissociates in vivo to release the active lamivudine molecule.
Pharmacokinetics
The oral bioavailability of lamivudine is approximately 82-86% in adults.[1][14] To date, no specific pharmacokinetic studies have been published that directly compare this compound with lamivudine. The lower aqueous solubility of the salicylate salt could potentially impact its absorption profile.
Table 2: Pharmacokinetic Parameters of Lamivudine (Oral Administration)
| Parameter | Value | Reference(s) |
| Bioavailability (Adults) | ~82-86% | [1][14] |
| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours | [1] |
| Effect of Food | Delays Tmax, but does not significantly affect overall exposure (AUC) | [1] |
| Elimination Half-life | 5-7 hours | [15] |
| Intracellular Half-life (Lamivudine-TP) | 10.5 - 19 hours | [1] |
| Primary Route of Elimination | Renal (unchanged drug) | [15] |
Antiviral Activity
Lamivudine exhibits potent activity against both HIV-1 and HBV. While specific IC₅₀ or EC₅₀ values for this compound are not available in the literature, the activity is expected to be comparable to lamivudine once the salt dissociates.
Table 3: In Vitro Antiviral Activity of Lamivudine
| Virus | Cell Line | Assay Endpoint | EC₅₀ / IC₅₀ | Reference(s) |
| HIV-1 | MT-4 | Cytopathic Effect | 2.442 µM | [1] |
| HIV-1 (LAV strain) | PBMC | Antiviral Activity | 0.0018 µM | [13] |
| HBV | HepG2 2.2.15 | HBV DNA Reduction | 0.03 µM | [8] |
Experimental Protocols
In Vitro Reverse Transcriptase Inhibition Assay
This protocol is adapted from commercially available kits and published methodologies for assessing the inhibition of HIV-1 reverse transcriptase.[2][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]
- 4. Salts of the anti-HIV drug lamivudine with phthalic and salicylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103694231A - Synthesis and preparation method of lamivudine intermediate HDMS - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lamivudine synthesis - chemicalbook [chemicalbook.com]
- 13. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Solubility and Stability of Lamivudine Salicylate in Diverse Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of lamivudine, with a specific focus on its salicylate salt. While quantitative data for lamivudine salicylate is not extensively available in public literature, this document compiles the known solubility and stability data for the parent compound, lamivudine. Furthermore, it outlines detailed experimental protocols for determining these critical physicochemical properties for this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of drug formulations containing this compound, enabling them to design and execute appropriate studies to characterize this active pharmaceutical ingredient.
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and chronic hepatitis B. Salicylic acid is recognized as a process-related impurity in the synthesis of lamivudine[1]. The formation of salts, such as this compound (CAS 173522-96-8), is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug, including its solubility and stability[2]. An understanding of these properties in various solvents is paramount for the successful development of robust and effective dosage forms.
This guide summarizes the available solubility and stability data for lamivudine and provides standardized methodologies for the experimental determination of these parameters for this compound.
Physicochemical Properties of this compound
Solubility of Lamivudine
The following tables summarize the known solubility of lamivudine in various solvents. It is important to note that this data pertains to the free form of lamivudine and the solubility of this compound is expected to differ.
Table 1: Solubility of Lamivudine in Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 | [6] |
| Dimethylformamide (DMF) | ~20 | [6] |
| Methanol | Soluble | [1] |
| Ethanol | ~0.5 | [6] |
Table 2: Solubility of Lamivudine in Aqueous Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Soluble | [1] |
| PBS (pH 7.2) | ~3 | [6] |
Stability of Lamivudine
Forced degradation studies on lamivudine have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under neutral, photolytic, and thermal stress[7][8].
Table 3: Summary of Lamivudine Stability under Stress Conditions
| Condition | Observation | Reference |
| Acidic Hydrolysis | Significant degradation | [7][8] |
| Alkaline Hydrolysis | Significant degradation | [7][8] |
| Oxidative Stress | Extensive degradation | [7][8] |
| Neutral Hydrolysis | Stable | [7] |
| Photolytic Stress | Stable | [7] |
| Thermal Stress | Stable | [7] |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent[9].
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Stability Indicating Method: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method, as per ICH guidelines[7].
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified time.
-
Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Neutralization/Dilution: After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples to ensure no co-eluting degradation products.
Logical Relationships in Solubility and Stability
The solubility and stability of this compound are governed by the interplay of its molecular structure and the properties of the solvent.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not widely published, this technical guide provides a solid foundation for researchers and drug development professionals. By utilizing the compiled data for the parent compound, lamivudine, and applying the detailed experimental protocols outlined herein, a thorough characterization of this compound can be achieved. Such a characterization is a critical step in the development of safe, stable, and effective pharmaceutical formulations. Further research is encouraged to generate and publish specific data for this compound to enrich the public knowledge base.
References
- 1. asianjpr.com [asianjpr.com]
- 2. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS 173522-96-8 For Effective Antiviral Treatment [homesunshinepharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:173522-96-8 | Chemsrc [chemsrc.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. scielo.br [scielo.br]
Lamivudine salicylate CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and analysis of lamivudine salicylate, a key active pharmaceutical ingredient (API) intermediate.
Chemical Identity and Properties
This compound is the salicylate salt of lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI). The salt formation aids in the purification and isolation of the lamivudine diastereomer.[1][2]
Chemical Structure
Below is the chemical structure of this compound, which consists of the lamivudine molecule and a salicylic acid counter-ion.
Caption: Chemical Structure of this compound
Physicochemical and Pharmacokinetic Properties
The key quantitative data for this compound and the active moiety, lamivudine, are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 173522-96-8 | [3][4][5] |
| Molecular Formula | C15H17N3O6S | [4] |
| Molecular Weight | 367.38 g/mol | [4][5] |
| Appearance | White to off-white or light yellow powder | [6][7] |
| Melting Point | 138-143 °C | [6] |
| Assay Purity | ≥99.00% | [6] |
| Pharmacokinetic Parameter (Lamivudine) | Value (in Adults) | Reference |
| Bioavailability | Approximately 82% | [8][9][10] |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | [8][9][10] |
| Plasma Half-life | 5 - 7 hours | [11] |
| Intracellular Half-life (HIV-infected cells) | Up to 15.5 hours | [8] |
| Intracellular Half-life (HBV-infected cells) | Up to 19 hours | [8] |
Mechanism of Action
Lamivudine is an analogue of cytidine and functions as a nucleoside reverse transcriptase inhibitor (NRTI).[11] It is effective against both Human Immunodeficiency Virus (HIV) types 1 and 2, as well as Hepatitis B Virus (HBV).[3][12][11][13] The mechanism involves intracellular phosphorylation to its active triphosphate metabolite, which then competitively inhibits the viral reverse transcriptase and is incorporated into the viral DNA, leading to chain termination.[8][9][11][]
Signaling Pathway of Lamivudine Activation and Action
The following diagram illustrates the intracellular conversion of lamivudine to its active form and its subsequent inhibitory effect on viral DNA synthesis.
Caption: Intracellular activation of lamivudine and inhibition of reverse transcriptase.
Synthesis and Experimental Protocols
The synthesis of lamivudine often involves the use of a chiral auxiliary, such as L-menthol, to achieve the desired diastereoselectivity.[1] this compound is formed as an intermediate to facilitate the purification and isolation of the correct stereoisomer.[1]
General Synthesis Workflow
The following diagram outlines a high-level workflow for the synthesis of lamivudine, including the formation and subsequent conversion of the salicylate salt.
Caption: High-level workflow for the diastereoselective synthesis of lamivudine.
Experimental Protocol: Conversion of this compound to Lamivudine
This protocol is based on a patented method for preparing lamivudine from its salicylate salt.[15]
Objective: To obtain pure lamivudine free base from this compound.
Materials:
-
This compound (38.5 g, 0.1 mol)
-
Absolute ethanol (320 ml)
-
Triethylamine (15.15 g, 0.15 mol)
-
Ethyl acetate (300 ml for extraction, 100 ml for washing)
Procedure:
-
Combine this compound, absolute ethanol, and triethylamine in a suitable reaction vessel.
-
Heat the mixture to 50 °C.
-
Maintain the reaction at 50 °C for 1 hour to ensure complete recrystallization.
-
Distill off the solvent under reduced pressure.
-
Add 300 ml of ethyl acetate to the residue.
-
Cool the mixture to 10 °C and stir for 1 hour.
-
Filter the resulting solid.
-
Wash the collected solid twice with 100 ml of ethyl acetate.
-
Dry the product to yield pure lamivudine as a white powder.
Experimental Protocol: Analysis by Reverse-Phase HPLC
This protocol outlines a general method for the analysis of lamivudine and related substances, which can be adapted for this compound.[16]
Objective: To determine the purity and quantify related substances of lamivudine API.
Chromatographic Conditions:
-
Column: Inertsil BDS 3V C18 (5µm, 150mm × 4.6mm) or equivalent.
-
Mobile Phase: A mixture of 0.01M 1-octane sulfonic acid and methanol (50:50 v/v), with the pH adjusted to 2.6.
-
Flow Rate: 1.0 ml/min.
-
Detector: UV detector.
-
Run Time: 15 minutes.
Standard and Sample Preparation:
-
Diluent: A suitable mixture, often the mobile phase itself.
-
Standard Solution: Prepare a standard solution of known concentration of USP Lamivudine Reference Standard in the diluent.
-
Sample Solution: Prepare a sample solution of this compound in the diluent to achieve a similar concentration to the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage purity or the amount of related substances based on the peak areas relative to the standard. The use of a Relative Response Factor (RRF) is necessary for accurate quantification of impurities.[16]
References
- 1. CN101544632B - Lamivudine diastereoselective synthesis method - Google Patents [patents.google.com]
- 2. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. biochembest.com [biochembest.com]
- 8. indiangenericmedicines.com [indiangenericmedicines.com]
- 9. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lamivudine - Wikipedia [en.wikipedia.org]
- 12. This compound | CAS#:173522-96-8 | Chemsrc [chemsrc.com]
- 13. Lamivudine | CAS#:134678-17-4 | Chemsrc [chemsrc.com]
- 15. Lamivudine synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
The Influence of the Salicylate Salt on the Physicochemical and Biological Properties of Lamivudine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamivudine, a cornerstone in the treatment of HIV-1 and Hepatitis B, is a nucleoside reverse transcriptase inhibitor. While effective, its physicochemical properties can be modulated through salt formation to potentially enhance its clinical utility. This technical guide explores the role of the salicylate salt in influencing the properties of Lamivudine. Due to a lack of direct comparative studies on Lamivudine salicylate versus the free base, this document synthesizes available information on Lamivudine, its salicylate salt, and the general effects of salicylate as a counterion to provide a comprehensive analysis for drug development professionals.
Introduction to Lamivudine and the Rationale for Salt Formation
Lamivudine is a synthetic nucleoside analog that, upon intracellular phosphorylation to its active 5'-triphosphate metabolite, inhibits the reverse transcriptase of HIV-1 and the polymerase of HBV, leading to DNA chain termination.[1][2] The oral bioavailability of Lamivudine is high, at approximately 82-86% in adults.[2][3][4]
Salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility, dissolution rate, and stability, which can in turn affect its bioavailability.[5] The selection of an appropriate salt form is a critical step in the pre-formulation phase of drug development. While various salts of Lamivudine have been investigated, this guide focuses specifically on the potential role of the salicylate salt.
Physicochemical Properties: A Comparative Analysis
While direct, quantitative comparative data for this compound is sparse in publicly available literature, we can infer potential changes in its properties based on the known characteristics of Lamivudine and general principles of salt formation with salicylic acid.
Solubility
Lamivudine itself is considered a highly soluble drug.[6][7] Studies have shown its aqueous solubility to be approximately 70 mg/mL at 20°C.[6] The formation of salts, such as lamivudine hydrochloride, has been demonstrated to further increase its aqueous solubility.[1] For instance, lamivudine hydrochloride and its monohydrate form showed a 1.2-fold and 3.3-fold increase in solubility, respectively, compared to Lamivudine form II.[1]
Table 1: Physicochemical Properties of Lamivudine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₃S | [6] |
| Molecular Weight | 229.26 g/mol | [6] |
| Aqueous Solubility | 70 mg/mL at 20°C | [6] |
| Melting Point | 160-162 °C | [6] |
| pKa | Not available | |
| LogP | -1.4 | [6] |
Dissolution Rate
The dissolution of Lamivudine from immediate-release tablets is typically rapid, with more than 85% of the drug dissolving within 15 minutes in various pH media.[8][9] The intrinsic dissolution rate of Lamivudine has also been characterized as high.[6][10]
The dissolution rate of a salt form can be influenced by its solubility. Generally, a salt with higher solubility will exhibit a faster dissolution rate. Therefore, it is plausible that this compound, if it possesses higher aqueous solubility than the free base, would also have an enhanced dissolution rate.
Crystal Structure
A study has reported on the crystal structure of this compound monohydrate.[11] It crystallizes in the P2₁ monoclinic space group, and the ion pair is assembled through two hydrogen bonds with cytosine acting as a dual donor to both oxygens of the carboxylate.[11] This distinct crystal packing will influence the salt's physical properties, including its solubility and stability.
Biological and Pharmacokinetic Properties
Antiviral Activity
Lamivudine exerts its antiviral activity by inhibiting HIV reverse transcriptase and HBV polymerase.[3] While direct comparative studies on the antiviral potency of this compound are not available, it is generally expected that the in vitro antiviral activity of a salt form is comparable to that of the parent drug, as the activity is inherent to the Lamivudine molecule which is released upon dissolution. However, differences in solubility and cell permeability could potentially lead to variations in the concentration of the active moiety reaching the intracellular target.
Bioavailability and Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with a Tmax of 0.5 to 1.5 hours.[3][12] Its absolute bioavailability is high, and it is primarily eliminated unchanged in the urine.[2][4]
The bioavailability of a drug from a salt form can be influenced by the salt's dissolution rate and the potential for interaction of the counterion with intestinal transporters or metabolic enzymes. Salicylate itself can be absorbed and may have its own pharmacological effects. A comprehensive pharmacokinetic study would be required to determine if the salicylate salt of Lamivudine offers any advantages in terms of rate or extent of absorption compared to the free base.
Table 2: Pharmacokinetic Parameters of Lamivudine in Adults
| Parameter | Value | Reference |
| Bioavailability | ~82-86% | [2][3][4] |
| Tmax | 0.5 - 1.5 hours | [3][12] |
| Elimination Half-life | 5 - 7 hours | [4] |
| Protein Binding | < 36% | [12] |
| Metabolism | Minor (<10%) | [12] |
| Excretion | Primarily renal | [4] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of Lamivudine from its salicylate salt involves reacting this compound with a base, such as triethylamine, in a suitable solvent like ethanol. The Lamivudine free base can then be isolated and purified.
Determination of Aqueous Solubility
The equilibrium solubility of Lamivudine and its salts can be determined using the shake-flask method.[7][13] An excess amount of the compound is added to a specific volume of water or buffer at a constant temperature. The suspension is agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours). After filtration or centrifugation, the concentration of the dissolved drug in the supernatant is determined by a validated analytical method, such as HPLC-UV.
In Vitro Dissolution Testing
Intrinsic dissolution rate studies can be performed using a constant-surface-area disc.[6][10] The powder is compressed into a disc of a known surface area and placed in a dissolution apparatus. The amount of drug dissolved over time in a specific medium is measured to determine the intrinsic dissolution rate. For formulated products, standard dissolution apparatus (e.g., USP Apparatus 2, paddles) can be used to assess the release profile in various biorelevant media (e.g., simulated gastric and intestinal fluids).[8][9]
In Vitro Antiviral Activity Assay
The antiviral activity of Lamivudine and its salicylate salt can be evaluated in cell-based assays.[3][14] For example, a reverse transcriptase (RT) activity assay can be used. In this assay, susceptible cells are infected with HIV-1 in the presence of varying concentrations of the test compounds. After a defined incubation period, the amount of viral replication is quantified by measuring the RT activity in the cell culture supernatant. The concentration of the compound that inhibits viral replication by 50% (IC₅₀) is then determined.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Lamivudine involves its intracellular phosphorylation and subsequent inhibition of viral reverse transcriptase. The salicylate salt is not expected to alter this fundamental signaling pathway.
Caption: Intracellular phosphorylation pathway of Lamivudine to its active triphosphate form.
Caption: A logical workflow for the comparative evaluation of Lamivudine and its salicylate salt.
Conclusion and Future Directions
The formation of a salicylate salt of Lamivudine presents a potential avenue for modifying its physicochemical properties. Based on general principles of salt formation, it is plausible that the salicylate salt could offer enhanced aqueous solubility and a faster dissolution rate compared to the free base. However, without direct experimental evidence, these remain hypotheses.
Future research should focus on the direct, quantitative comparison of Lamivudine and its salicylate salt. Key studies should include:
-
Comparative solubility and dissolution studies in various biorelevant media.
-
Solid-state characterization to understand the crystal packing and its influence on physical properties.
-
In vitro antiviral and cytotoxicity assays to confirm that the salt form does not negatively impact the biological activity profile.
-
In vivo pharmacokinetic studies in a relevant animal model to assess the impact on bioavailability.
Such studies are essential to fully elucidate the role of the salicylate salt in Lamivudine's properties and to determine its potential for further pharmaceutical development.
References
- 1. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification [scite.ai]
- 8. HIV-1 Reverse Transcriptase-Based Assay to Determine Cellular dNTP Concentrations | Springer Nature Experiments [experiments.springernature.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scielo.br [scielo.br]
- 11. Salts of the anti-HIV drug lamivudine with phthalic and salicylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Lamivudine Salicylate In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] As a cytidine analogue, its mechanism of action involves the inhibition of viral DNA synthesis.[3][4][5] Following intracellular phosphorylation to its active triphosphate form (lamivudine triphosphate or L-TP), it competitively inhibits the viral reverse transcriptase and is incorporated into the nascent viral DNA chain, leading to chain termination due to the absence of a 3'-OH group.[4][5][6] Lamivudine salicylate is a salt form of lamivudine. In an in vitro setting, the antiviral activity is conferred by the lamivudine molecule. Therefore, the protocols and expected efficacy data for lamivudine are directly applicable to the evaluation of this compound, with dose calculations based on the molar equivalent of the active lamivudine base.
These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound against HIV-1 and HBV.
Mechanism of Action of Lamivudine
Lamivudine is a prodrug that requires intracellular activation. Once it crosses the cell membrane, it is phosphorylated by cellular kinases to its active triphosphate metabolite. This active form then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the viral DNA by the reverse transcriptase (for HIV-1) or the HBV polymerase. The incorporation of lamivudine triphosphate into the growing DNA chain results in the termination of DNA elongation, thus halting viral replication.[3][4][5][6][7]
Caption: Mechanism of action of lamivudine in an infected host cell.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of lamivudine against HIV-1 and HBV from published studies. This data can be used as a reference for interpreting results from assays with this compound.
Table 1: In Vitro Anti-HIV-1 Activity of Lamivudine
| Cell Line | Virus Strain | Assay Type | Parameter | Value (µM) | Reference |
| MT-4 | HIV-1 | Syncytia Formation | IC50 | 0.1 | [8](--INVALID-LINK--) |
| PBMC | HIV-1 (LAV) | Antiviral Activity | EC50 | 0.0018 | [8](--INVALID-LINK--) |
| PBMC | HIV-1 (LAV) | Antiviral Activity | EC50 | 0.21 | [8](--INVALID-LINK--) |
| Various | Various | Various | IC50 | 0.002 - 1.14 | [2] |
PBMC: Peripheral Blood Mononuclear Cells
Table 2: In Vitro Anti-HBV Activity of Lamivudine
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HepG2 2.2.15 | HBV DNA Synthesis Inhibition | EC50 | ~0.004 (0.0016 µg/mL) | [9] |
| HepG2 | HBV Replication Inhibition | IC50 | 0.1 | [2] |
| Lamivudine-Resistant HBV | In vitro susceptibility | IC50 | >100 | [10] |
Note: The molecular weight of lamivudine is 229.26 g/mol . Conversion from µg/mL to µM can be done using this value.
Table 3: Cytotoxicity of Lamivudine
| Parameter | Definition | Importance |
| CC50 | 50% Cytotoxic Concentration | The concentration of a compound that reduces the viability of uninfected cells by 50%.[9][11] |
| EC50 / IC50 | 50% Effective / Inhibitory Concentration | The concentration of a compound that inhibits viral replication by 50%.[9][12] |
| SI | Selectivity Index (CC50 / EC50) | A measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.[9][11] |
Experimental Workflow
The general workflow for an in vitro antiviral assay involves cell preparation, infection in the presence of the test compound, incubation, and subsequent measurement of viral activity and cell viability.
Caption: General experimental workflow for an in vitro antiviral assay.
Protocol 1: Anti-HIV-1 Assay in MT-4 Cells (Cytopathic Effect Inhibition)
This protocol is designed to determine the concentration of this compound that inhibits the cytopathic effect (CPE) of HIV-1 in the MT-4 human T-cell line.
1. Materials and Reagents
-
MT-4 cells
-
HIV-1 (e.g., strain IIIB or NL4-3)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
2. Cell and Virus Preparation
-
Cell Culture: Maintain MT-4 cells in exponential growth phase in RPMI 1640 complete medium.
-
Virus Stock: Prepare and titrate a stock of HIV-1 to determine the 50% tissue culture infectious dose (TCID50).
3. Assay Procedure
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions.
-
Seed MT-4 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 50 µL of medium.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells for "cells only" (no virus, no compound) and "virus control" (cells and virus, no compound).
-
Immediately after adding the compound, infect the cells (excluding the "cells only" wells) with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.[4]
-
Cytotoxicity Assay: In a separate plate, perform the same steps but without adding the virus to determine the CC50 of this compound.
4. Data Analysis
-
At the end of the incubation period, measure cell viability using a suitable reagent (e.g., CellTiter-Glo®).
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Plot the percentage of CPE inhibition (or cell viability) against the log of the compound concentration.
-
Determine the EC50 value (the concentration at which there is 50% inhibition of viral CPE) and the CC50 value (the concentration at which there is a 50% reduction in the viability of uninfected cells) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
Protocol 2: Anti-HBV Assay in HepG2 2.2.15 Cells (Viral DNA Reduction)
This protocol measures the ability of this compound to inhibit HBV replication in the HepG2 2.2.15 cell line, which constitutively produces HBV particles.
1. Materials and Reagents
-
HepG2 2.2.15 cells
-
DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound
-
24-well or 6-well plates
-
Reagents for DNA extraction from cell culture supernatant
-
Reagents for quantitative PCR (qPCR) targeting the HBV genome
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
CO2 incubator (37°C, 5% CO2)
2. Cell Culture
-
Culture HepG2 2.2.15 cells in complete DMEM/F12 medium. Ensure cells are in a healthy, sub-confluent state before starting the assay.
3. Assay Procedure
-
Seed HepG2 2.2.15 cells in a 24-well plate at a density that allows for several days of growth without becoming over-confluent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no compound" control.
-
Incubate the cells for 7-9 days, replacing the medium with fresh compound-containing medium every 2-3 days.[3][9]
-
Cytotoxicity Assay: In a parallel plate with HepG2 2.2.15 cells, treat with the same concentrations of this compound to determine the CC50.
4. Endpoint Measurement and Data Analysis
-
Viral DNA Quantification:
-
Cell Viability:
-
Measure the viability of the cells in the cytotoxicity plate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the "no compound" control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 using non-linear regression.
-
Determine the CC50 from the cytotoxicity plate.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
-
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and Clevudine by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive and Rapid Assay on MT-4 Cells for Detection of Antiviral Compounds Against the AIDS Virus [ground.news]
- 6. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. مقاله Development of a Plaque Reduction Assay as an Antiphage Activity Evaluation Method [civilica.com]
- 9. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Use of real-time PCR and fluorimetry to detect lamivudine resistance-associated mutations in hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
Application Note: Quantitative Analysis of Lamivudine Salicylate by HPLC-UV
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and chronic hepatitis B.[1][2] Accurate and reliable quantification of Lamivudine in bulk drug and pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality.[2] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a precise and reliable technique for this purpose.[2] This application note provides a detailed, validated method for the quantitative analysis of Lamivudine, ensuring separation from its salicylate counter-ion and related impurities. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[3]
Principle
The method employs reversed-phase chromatography on a C18 column to separate Lamivudine from other components. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is passed through the column at a constant flow rate.[4] The separated Lamivudine is detected by a UV detector at its maximum absorbance wavelength, and the peak area is used for quantification against a reference standard.[5]
Experimental Protocols
1. Materials and Reagents
-
Lamivudine Salicylate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Membrane Filters (for solvent filtration)
-
0.22 µm Syringe Filters (for sample filtration)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Analytical Column: Hypersil BDS C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).[6]
-
Data acquisition and processing software.
3. Chromatographic Conditions
The chromatographic conditions are optimized for the efficient separation and quantification of Lamivudine.
| Parameter | Condition |
| Analytical Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min[1][6][5] |
| Injection Volume | 20 µL[6][5] |
| Column Temperature | 30°C |
| Detection Wavelength | 274 nm[6] |
| Run Time | 10 minutes[1] |
4. Preparation of Solutions
-
Ammonium Acetate Buffer (pH 4.5): Dissolve an appropriate amount of ammonium acetate in deionized water to make a 10 mM solution. Adjust the pH to 4.5 using glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared Ammonium Acetate Buffer and Acetonitrile in a 60:40 ratio. Degas the solution for 15-30 minutes in an ultrasonic water bath before use.[4][5]
-
Standard Stock Solution (1000 µg/mL of Lamivudine): Accurately weigh approximately 15 mg of Lamivudine reference standard and transfer it to a 100 mL volumetric flask.[6] Add about 70 mL of the mobile phase (diluent), sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.[6] Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a concentration of 100 µg/mL.[6]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.[6]
-
Accurately weigh a portion of the powder equivalent to 15 mg of Lamivudine and transfer it to a 100 mL volumetric flask.[6]
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[6]
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter paper.[6]
-
Transfer 10 mL of the filtrate into a 100 mL volumetric flask and dilute to volume with the diluent.[6]
-
Filter the final solution through a 0.22 µm syringe filter before injection.[5]
-
Method Validation Protocol
The developed method was validated as per ICH Q2(R1) guidelines for the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. Blank (diluent), placebo, standard, and sample solutions are injected to check for any interference at the retention time of Lamivudine.
-
Linearity: A series of at least five concentrations are prepared by diluting the standard stock solution.[5] The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.
-
Accuracy (% Recovery): Accuracy is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, 120%).[5] A known amount of standard drug is added to the pre-analyzed sample, and the recovery percentage is calculated. The acceptance criterion for recovery is typically between 98% and 102%.[6]
-
Precision:
-
System Precision: Assessed by making six replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas should not be more than 2.0%.[6]
-
Method Precision (Repeatability): Determined by analyzing six independent sample preparations. The %RSD should be within acceptable limits.
-
Intermediate Precision (Inter-day): The analysis is repeated on three consecutive days to evaluate the method's precision over time.[6]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by introducing small, deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[5]
Data Presentation
The quantitative data from the method validation experiments are summarized below.
Table 1: Linearity Data for Lamivudine
| Concentration (µg/mL) | Peak Area |
| 3.75 | 150123 |
| 7.50 | 301567 |
| 11.25 | 452890 |
| 15.00 | 603123 |
| 18.75 | 754567 |
| 22.50 | 905890 |
| Slope | 39985 |
| Intercept | 1250 |
| Correlation Coefficient (R²) | 0.9995 |
| Representative data |
Table 2: Accuracy (% Recovery) Results
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 12.0 | 11.92 | 99.33 | |
| 100% | 15.0 | 15.08 | 100.53 | 99.89 |
| 120% | 18.0 | 17.97 | 99.83 |
Table 3: Precision Data (%RSD)
| Precision Type | %RSD (Peak Area) | Acceptance Criteria |
| System Precision (n=6) | 0.96[6] | NMT 2.0% |
| Method Precision (n=6) | 0.92[6] | NMT 2.0% |
| Intermediate Precision (Inter-day, n=3) | 1.15 | NMT 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.47[6] |
| Limit of Quantitation (LOQ) | 1.44[6] |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of Lamivudine.
Caption: Logical relationship of key HPLC method validation parameters.
Conclusion
The developed and validated HPLC-UV method for the quantitative determination of Lamivudine in pharmaceutical formulations is simple, specific, linear, precise, and accurate.[6] The short run time and simple mobile phase composition make it suitable for routine quality control analysis, ensuring the delivery of high-quality medication to patients.[6]
References
Application Note: A Validated HPTLC Method for the Quantification of Lamivudine Salicylate
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B infections.[1] Salicylic acid is a known impurity of Lamivudine, designated as Lamivudine impurity C.[2] The formation of Lamivudine salicylate, a salt of Lamivudine and salicylic acid, is relevant in pharmaceutical development and quality control.[3][4][5] A robust and efficient analytical method for the quantification of this compound is crucial for ensuring the quality, safety, and efficacy of drug products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of active pharmaceutical ingredients (APIs).[6][7] This application note details a validated HPTLC method for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
Principle
The method is based on the separation of Lamivudine and salicylic acid on pre-coated silica gel 60 F254 HPTLC plates. The plates are developed using a suitable mobile phase, and the separated spots are quantified using a densitometric scanner in absorbance mode. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[8][9][10]
Materials and Methods
Chemicals and Reagents
-
This compound Reference Standard
-
Lamivudine Reference Standard
-
Salicylic Acid Reference Standard
-
Methanol (AR Grade)
-
Toluene (AR Grade)
-
Ethyl Acetate (AR Grade)
-
Glacial Acetic Acid (AR Grade)
-
Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner with UV detector
-
Data integration software
-
Preparation of Standard Solutions
Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 100-600 ng/µL by appropriate dilution with methanol.
Sample Preparation
For Bulk Drug: Accurately weigh 100 mg of the this compound bulk drug sample, dissolve in and dilute to 100 mL with methanol. Further dilute to obtain a final concentration within the calibration range.
For Tablet Formulation: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with methanol to obtain a concentration within the calibration range.
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (6:2:1:0.1, v/v/v/v) |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Mode | Ascending |
| Development Distance | 80 mm |
| Drying | Air-dried |
| Application Volume | 5 µL |
| Application Mode | Band |
| Band Width | 6 mm |
| Detection Wavelength | 277 nm |
Experimental Workflow
References
- 1. rjptonline.org [rjptonline.org]
- 2. asianjpr.com [asianjpr.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | CAS#:173522-96-8 | Chemsrc [chemsrc.com]
- 6. ijirt.org [ijirt.org]
- 7. pharmainfo.in [pharmainfo.in]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols: In Vitro Evaluation of Lamivudine Salicylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamivudine, a synthetic nucleoside analog of 2'-deoxycytidine, is a potent reverse transcriptase inhibitor.[1][2] It is widely used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[3][] The antiviral activity of Lamivudine is mediated through its intracellular phosphorylation to the active 5'-triphosphate metabolite, Lamivudine triphosphate (3TC-TP).[3][5] 3TC-TP competitively inhibits the viral reverse transcriptase/polymerase and acts as a chain terminator when incorporated into the nascent viral DNA, thus halting viral replication.[5][6] A key advantage of Lamivudine is its selectivity for viral enzymes over human DNA polymerases, which contributes to its favorable safety profile.[1][]
These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of Lamivudine salicylate in cell culture. The protocols cover essential assays for determining the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting selectivity index (SI), which are critical parameters in preclinical drug development.
Mechanism of Action of Lamivudine
Lamivudine is a prodrug that requires intracellular activation. Cellular kinases phosphorylate Lamivudine to its active triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into viral DNA by the reverse transcriptase enzyme. The incorporation of Lamivudine monophosphate into the growing DNA chain leads to termination of elongation due to the absence of a 3'-hydroxyl group.[5]
Caption: Intracellular activation and mechanism of action of Lamivudine.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the drug stock solution is critical for accurate and reproducible results. Lamivudine is soluble in dimethyl sulfoxide (DMSO).[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Protocol:
-
Calculate the amount of this compound needed to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.
Materials:
-
Host cell line (e.g., HepG2, MT-4, PBMCs)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound working solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO2).
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the drug to the wells in triplicate. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.
Antiviral Efficacy Assay (EC50 Determination)
This protocol measures the ability of this compound to inhibit viral replication. The specific method for quantifying viral replication will depend on the virus being studied (e.g., p24 antigen ELISA for HIV-1, qPCR for HBV DNA).[2][7]
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Quantification kit/reagents (e.g., HIV-1 p24 ELISA kit, DNA extraction kit, qPCR reagents)
Protocol:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the drug dilutions. Depending on the experimental design, the drug can be added before, during, or after viral infection.[8] For a therapeutic model, infect the cells first.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include "virus control" (infected, no drug) and "cell control" (uninfected, no drug) wells.
-
Incubate the plate for the desired period to allow for viral replication (e.g., 48-72 hours).
-
After incubation, collect the cell supernatant or cell lysate.
-
Quantify the level of viral replication using an appropriate method (e.g., ELISA, qPCR, plaque assay).
-
Calculate the percentage of viral inhibition for each drug concentration relative to the "virus control".
-
Determine the EC50 value by plotting the percentage of viral inhibition against the drug concentration and using non-linear regression analysis.
Caption: General workflow for in vitro evaluation of this compound.
Data Presentation
Quantitative data from the cytotoxicity and antiviral assays should be summarized for clear interpretation and comparison. The Selectivity Index (SI) is a crucial metric, representing the therapeutic window of the compound. A higher SI value indicates a more promising safety and efficacy profile.
Table 1: Cytotoxicity and Antiviral Efficacy of this compound against Virus X in Cell Line Y
| Parameter | Value | 95% Confidence Interval |
| CC50 (µM) | Insert Value | Insert Range |
| EC50 (µM) | Insert Value | Insert Range |
| Selectivity Index (SI) | Insert Value | N/A |
CC50 (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%. EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%.[7] Selectivity Index (SI) = CC50 / EC50
Table 2: In Vitro Activity of Lamivudine Across Different Cell Lines and Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HIV-1 | PBMCs | 0.07 - 0.2 | >100 | >500 - >1428 | [2] |
| HIV-1 | MT-4 | ~0.01 | >10 | >1000 | [1][9] |
| HBV | HepG2 2.2.15 | ~0.1 | >100 | >1000 | [1][10] |
| Virus X | Cell Line Z | Experimental Value | Experimental Value | Calculated Value | This Study |
Note: The values presented are approximate and can vary based on the specific viral strain, cell type, and assay conditions.[1][9]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By determining the CC50 and EC50, researchers can accurately calculate the selectivity index, a critical first step in evaluating the potential of antiviral compounds. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
References
- 1. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Generation of Stable Cell Lines Expressing Lamivudine-Resistant Hepatitis B Virus for Antiviral-Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Lamivudine and Salicylate Standard Solutions for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) essential in the treatment of HIV/AIDS and chronic hepatitis B.[1][2] Salicylic acid is identified as a process-related impurity (Lamivudine impurity C) in the Active Pharmaceutical Ingredient (API).[1] Therefore, accurate and precise quantification of Lamivudine and its related substances, such as salicylic acid, is critical for quality control and regulatory compliance in pharmaceutical development and manufacturing. The preparation of accurate standard solutions is the foundational step for reliable analytical results obtained through methods like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This document provides detailed protocols for the preparation of Lamivudine and salicylic acid standard solutions for analytical purposes.
Physicochemical Data and Solubility
Successful preparation of standard solutions begins with understanding the solubility of the analytes. Lamivudine and salicylic acid exhibit solubility in a range of common organic solvents, with methanol being a suitable common solvent for both compounds.[1]
| Compound | Solvent | Solubility |
| Lamivudine | Methanol | Soluble[1] |
| Water | Soluble[1][3] | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[4] | |
| Dimethyl Formamide (DMF) | ~20 mg/mL[4] | |
| Ethanol | ~0.5 mg/mL[4] | |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~3 mg/mL[4] | |
| Salicylic Acid | Methanol | Soluble[1] |
| Ethyl Acetate | Soluble[1] | |
| Acetonitrile | Soluble[1] | |
| Tetrahydrofuran | Soluble[1] |
Experimental Protocols
Materials and Reagents
-
API: Lamivudine Reference Standard (RS), Salicylic Acid Reference Standard
-
Solvents: HPLC grade Methanol, HPLC grade Water, Acetonitrile (HPLC grade)
-
Buffers: Ammonium Acetate, Potassium Dihydrogen Phosphate, Acetic Acid, Phosphoric Acid
-
Equipment: Analytical balance, Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL), Micropipettes, Sonicator, pH meter, Magnetic stirrer, 0.22 µm or 0.45 µm membrane filters.
Protocol 1: Preparation of Standard Stock Solutions
This protocol describes the preparation of individual concentrated stock solutions of Lamivudine and Salicylic Acid. Methanol is recommended as the primary solvent due to the high solubility of both compounds.[1]
1.1. Lamivudine Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of Lamivudine Reference Standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol to the flask.
-
Sonicate for 5-10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 25 mL mark with methanol.
-
Mix the solution thoroughly by inverting the flask multiple times.
1.2. Salicylic Acid Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of Salicylic Acid Reference Standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Follow steps 1.1.3 through 1.1.7 to dissolve and dilute the standard.
References
Application Notes and Protocols for the Use of Lamivudine and Salicylic Acid as Reference Standards in Chromatography
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B.[1][2][3] Salicylic acid is a known impurity of lamivudine, designated as impurity C.[1] The quantification of lamivudine and the control of its impurities are critical for ensuring the safety and efficacy of its pharmaceutical formulations. This document provides detailed application notes and protocols for the use of lamivudine and salicylic acid as reference standards in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). These methods are essential for the quality control of lamivudine in bulk drug substances and finished pharmaceutical products.
Chromatographic Methods for the Analysis of Lamivudine and Salicylic Acid
A variety of chromatographic methods have been developed and validated for the simultaneous determination of lamivudine and its related substance, salicylic acid. These methods are crucial for assessing the purity of lamivudine and quantifying the levels of this specific impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of lamivudine and its impurities. Several reversed-phase HPLC (RP-HPLC) methods have been established, offering high resolution and sensitivity.
Protocol 1: RP-HPLC Method for the Estimation of Lamivudine
This protocol outlines a simple and accurate RP-HPLC method for the estimation of lamivudine in pharmaceutical formulations.[4]
Experimental Workflow
Caption: Workflow for Lamivudine analysis by RP-HPLC.
Table 1: HPLC Chromatographic Conditions for Lamivudine Analysis
| Parameter | Condition |
| Stationary Phase | Hypersil BDS C18 column (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Mixed buffer and acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[5] |
| Detector Wavelength | 274 nm[4] |
| Column Temperature | Ambient[6] |
| Retention Time | 3.16 min[5] |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and transfer 15 mg of Lamivudine reference standard into a 100 mL volumetric flask. Add 100 mL of diluent, sonicate to dissolve for 10 minutes, and dilute to volume with the diluent. Further dilute 10 mL of this solution to 100 mL with the mobile phase.[4]
-
Sample Solution: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 15 mg of Lamivudine into a 100 mL volumetric flask. Add 100 mL of diluent, sonicate for 10 minutes, and make up the volume. Filter the solution and dilute 10 mL of the filtrate to 100 mL with the mobile phase.[4]
Method Validation Summary
| Parameter | Result |
| Linearity Range | 3.75–22.50 µg/mL[4] |
| Correlation Coefficient (r²) | 0.999[5] |
| Limit of Detection (LOD) | 0.477 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.4454 µg/mL[4] |
| Accuracy (% Recovery) | 98 to 102%[4] |
| Precision (%RSD) | < 2%[4] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
Protocol 2: UPLC Method for the Determination of Lamivudine and Salicylic Acid
This protocol describes a validated UPLC method for the simultaneous determination of lamivudine and its salicylic acid impurity.[7]
Experimental Workflow
References
- 1. asianjpr.com [asianjpr.com]
- 2. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Investigating the Central Nervous System Penetration of Lamivudine Salicylate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive protocol for preclinical evaluation of Lamivudine Salicylate's ability to cross the blood-brain barrier (BBB) and penetrate the central nervous system (CNS). The methodologies outlined herein cover in vitro BBB models, in vivo pharmacokinetic studies in rodents, and the analytical quantification of the compound in relevant biological matrices.
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies for HIV-1 and Hepatitis B (HBV) infections[1][2]. Its mechanism of action involves the inhibition of viral reverse transcriptase, which is crucial for viral replication[][4][5]. After cellular uptake, lamivudine is phosphorylated to its active triphosphate metabolite, which acts as a competitive inhibitor and a chain terminator for viral DNA synthesis[1][4].
The CNS can serve as a sanctuary site for HIV, making it critical for antiretroviral drugs to effectively penetrate the blood-brain barrier to target viral reservoirs and manage neurological complications associated with the infection[6]. This compound, a salt form of lamivudine, is an orally active compound that has been suggested to penetrate the CNS[7]. This protocol details a systematic approach to quantify its CNS penetration, providing essential data for its development as a neuroprotective therapeutic agent.
Mechanism of Action of Lamivudine
Lamivudine must first enter host cells and be converted into its active triphosphate form. This active form then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The incorporation of lamivudine triphosphate, which lacks a 3'-OH group, results in the termination of DNA chain elongation, thus halting viral replication[1][5].
Caption: Mechanism of Lamivudine's antiviral activity.
Experimental Workflow
The study of this compound's CNS penetration follows a multi-step approach, beginning with in vitro screening to assess its potential to cross the BBB, followed by comprehensive in vivo studies in an animal model to determine its pharmacokinetic profile and distribution into the CNS compartments.
Caption: Overall experimental workflow for CNS penetration study.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol uses a Transwell system with a monolayer of brain capillary endothelial cells to model the BBB and determine the apparent permeability (Papp) of this compound.[8][9]
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3 line or similar).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium and supplements.
-
This compound.
-
Lucifer yellow (paracellular permeability marker).
-
Hank's Balanced Salt Solution (HBSS).
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the Transendothelial Electrical Resistance (TEER) to confirm the formation of tight junctions. A TEER value >100 Ω·cm² is typically considered acceptable.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add this compound (e.g., 10 µM) and Lucifer yellow to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method (see Protocol 3). Measure Lucifer yellow fluorescence to confirm monolayer integrity throughout the experiment.
-
Papp Calculation: Calculate the apparent permeability coefficient using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport to the basolateral chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the apical chamber.
-
-
Protocol 2: In Vivo CNS Distribution Study (Rodent Model)
This protocol describes an in vivo study in rats to determine the pharmacokinetics and CNS distribution of this compound following oral administration.[10][11]
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
This compound formulation for oral gavage.
-
Anesthesia (e.g., isoflurane).
-
Tools for blood collection, cisterna magna puncture (for CSF), and brain dissection.
-
Anticoagulant (e.g., EDTA).
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment with free access to food and water.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of rats (n=4-5 per time point).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect the following samples from each cohort under anesthesia:
-
Blood: Collect via cardiac puncture into EDTA tubes. Centrifuge immediately to separate plasma.
-
Cerebrospinal Fluid (CSF): Collect from the cisterna magna using a fine-gauge needle[12].
-
Brain: Perfuse the rat transcardially with ice-cold saline to remove blood. Dissect the brain, weigh it, and snap-freeze.
-
-
Sample Processing:
-
Plasma and CSF: Store at -80°C until analysis.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. Store at -80°C until analysis.
-
Protocol 3: Analytical Method for Lamivudine Quantification
This protocol outlines a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of lamivudine in plasma, CSF, and brain homogenate.[13][14]
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
-
C18 analytical column.
-
Lamivudine analytical standard and a suitable internal standard (IS).
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid).
Methodology:
-
Sample Preparation:
-
Thaw samples (plasma, CSF, brain homogenate) on ice.
-
To 50 µL of sample, add 150 µL of cold protein precipitation solution containing the internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for lamivudine and the IS.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and matrix effects in all three biological matrices according to regulatory guidelines.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison.
Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 1: Pharmacokinetic Parameters of Lamivudine in Rat Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | Data to be filled |
| Tmax (Time to Cmax) | h | Data to be filled |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | Data to be filled |
| AUC (0-inf) | ng·h/mL | Data to be filled |
| T½ (Half-life) | h | Data to be filled |
CNS Penetration Ratios
CNS penetration is assessed by calculating the ratio of drug exposure in the CNS compartments (CSF and brain) relative to plasma. The Area Under the Curve (AUC) is typically used for this calculation.[15]
Table 2: CNS Penetration of Lamivudine in Rats
| Ratio | Calculation | Value (Mean ± SD) |
| CSF/Plasma Ratio | AUCCSF / AUCPlasma | Data to be filled |
| Brain/Plasma Ratio | AUCBrain / AUCPlasma | Data to be filled |
Note: Some studies report penetration as the ratio of concentrations at specific time points or the geometric mean ratio of CSF to plasma concentrations.[12][15]
Conclusion
This comprehensive protocol provides a robust framework for evaluating the CNS penetration of this compound. The combination of in vitro screening and in vivo pharmacokinetic studies will yield crucial data on the compound's ability to cross the blood-brain barrier and achieve therapeutic concentrations within the central nervous system. The results will be instrumental in guiding the further development of this compound for the treatment of CNS-resident viral infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 5. Lamivudine - Wikipedia [en.wikipedia.org]
- 6. Clinical implications of CNS penetration of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Postmortem Analysis of Dolutegravir, Tenofovir, Lamivudine, and Efavirenz Penetration in Multiple Central Nervous System Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Lamivudine Salicylate in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying Lamivudine, formulated as a salicylate salt, in combination with other therapeutic agents. The focus is on antiviral applications, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
Note on Lamivudine Salicylate
While the vast body of research focuses on Lamivudine, the use of its salicylate salt is a strategic formulation choice. The salicylate moiety, known for its anti-inflammatory properties, may offer additional benefits by mitigating virus-induced or drug-related inflammation. Furthermore, salt formation can alter the physicochemical properties of a drug, potentially improving its solubility, stability, and bioavailability. Researchers studying this compound should consider evaluating the independent or synergistic contribution of the salicylate component to the overall efficacy and safety profile of the combination therapy.
Application Notes
Rationale for Lamivudine Combination Therapy
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and HBV infections.[1][2] Its mechanism involves inhibiting the viral reverse transcriptase enzyme, which is essential for viral replication.[3][4] Monotherapy with Lamivudine often leads to the rapid development of drug-resistant viral mutations.[2] Therefore, Lamivudine is almost exclusively used as part of a combination antiretroviral therapy (cART).
The primary goals of combining Lamivudine with other antiviral agents are:
-
To Achieve Synergistic or Additive Efficacy: Combining drugs that target different stages of the viral lifecycle can lead to a more profound and durable suppression of viral replication.[1]
-
To Prevent or Delay Drug Resistance: By simultaneously using multiple drugs with different resistance profiles, it is more difficult for the virus to develop mutations that confer resistance to the entire regimen.
-
To Reduce Drug Dosages and Toxicity: Synergistic interactions can allow for lower doses of individual drugs to be used, thereby reducing dose-related side effects while maintaining therapeutic efficacy.[1]
Known Synergistic Combinations
In Vitro Studies:
Preclinical studies have demonstrated that Lamivudine acts synergistically or additively with a range of other antiretroviral drugs. A notable example is the three-drug combination of Lamivudine (3TC), Zidovudine (ZDV), and MKC-442 (a non-nucleoside reverse transcriptase inhibitor). This combination synergistically suppressed HIV-1 replication across a wide range of doses.[1] The synergy was so pronounced that the dose of each drug could be reduced by 4- to 24-fold while maintaining efficacy.[1] Other studies have confirmed synergistic interactions between Lamivudine and Zidovudine, and additive or synergistic effects when combined with agents like stavudine, saquinavir, and nevirapine.[3] The triple combination of Lamivudine, Zidovudine, and Indinavir has also been shown to be highly synergistic.
In Vivo and Clinical Studies:
Clinical data robustly supports the use of Lamivudine in combination therapies for both HIV and HBV.
-
For HIV Treatment: The combination of Lamivudine and Zidovudine provides greater and more sustained increases in CD4+ cell counts and decreases in viral load compared to Zidovudine monotherapy in zidovudine-experienced patients.[5]
-
For HBV/HIV Co-infection: Combination therapy of Lamivudine with Tenofovir Disoproxil Fumarate (TDF) is more effective than Lamivudine monotherapy in achieving undetectable HBV DNA levels and HIV RNA suppression.
-
For Lamivudine-Resistant HBV: For patients with Lamivudine-resistant HBV, the addition of Adefovir Dipivoxil provides effective antiviral therapy, significantly reducing HBV DNA levels compared to continued Lamivudine monotherapy.
Data Presentation: Summary of Efficacy Data
The following tables summarize quantitative data from representative in vitro and clinical combination studies involving Lamivudine.
Table 1: Representative In Vitro Anti-HIV-1 Synergy Data (Hypothetical Example Based on Published Findings)
| Drug / Combination | IC₅₀ (µM)¹ | Combination Index (CI)² | Dose Reduction Index (DRI)³ | Interaction |
| Lamivudine (3TC) | 0.20 | - | - | - |
| Zidovudine (ZDV) | 0.02 | - | - | - |
| MKC-442 | 0.01 | - | - | - |
| 3TC + ZDV + MKC-442 | - | <0.3 | >10 | Strong Synergy |
¹IC₅₀: The concentration of the drug that inhibits 50% of viral replication. ²Combination Index (CI): Calculated using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. ³Dose Reduction Index (DRI): Represents the fold-decrease in the dose of each drug in a synergistic combination to achieve a given effect level. Data generalized from findings of a 4- to 24-fold reduction.[1]
Table 2: Clinical Efficacy of Lamivudine + Adefovir in Lamivudine-Resistant Chronic Hepatitis B
| Treatment Group (at 48 weeks) | Median Change in Serum HBV DNA (log₁₀ copies/mL) |
| Lamivudine Monotherapy | 0.0 |
| Lamivudine + Adefovir | -3.59 |
| Adefovir Monotherapy | -4.04 |
Data adapted from a study in patients with lamivudine-resistant HBV.
Table 3: Clinical Efficacy of Lamivudine + Tenofovir (TDF) vs. Lamivudine Monotherapy in HBV/HIV Co-infected Patients
| Outcome Metric | Risk Ratio (RR) | 95% Confidence Interval | Interpretation |
| Rate of Undetectable HBV DNA | 1.42 | 1.14 - 1.76 | Combination therapy is 42% more likely to achieve undetectable HBV DNA. |
| Rate of HIV RNA Negative Conversion | 1.26 | 1.11 - 1.42 | Combination therapy is 26% more likely to achieve HIV RNA suppression. |
Data derived from a meta-analysis.
Visualizations
Signaling Pathway and Drug Targets
The diagram below illustrates the HIV-1 replication cycle and the points of intervention for Lamivudine and other classes of antiretroviral drugs, highlighting the rationale for multi-target combination therapy.
Caption: HIV replication cycle with targets for combination antiretroviral therapy.
Experimental Workflow
The following diagram outlines the workflow for an in vitro checkerboard assay to determine drug synergy.
References
- 1. Three-drug combination of MKC-442, lamivudine and zidovudine in vitro: potential approach towards effective chemotherapy against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with lamivudine, zidovudine, or both in HIV-positive patients with 200 to 500 CD4+ cells per cubic millimeter. North American HIV Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of lamivudine-zidovudine combination therapy in zidovudine-experienced patients. A randomized controlled comparison with zidovudine monotherapy. Lamivudine European HIV Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lamivudine Salicylate and HIV Drug Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1.[1] Its salicylate salt, lamivudine salicylate, is an orally active form of the drug.[2][3] Lamivudine is a prodrug that, upon intracellular phosphorylation to its active triphosphate metabolite (lamivudine triphosphate or 3TC-TP), competitively inhibits the HIV-1 reverse transcriptase (RT) and acts as a chain terminator of viral DNA synthesis.[1][4][5]
The clinical efficacy of lamivudine can be compromised by the emergence of drug resistance mutations in the HIV-1 polymerase (pol) gene. The most common and clinically significant resistance mutation associated with lamivudine is the M184V substitution in the reverse transcriptase enzyme.[6][7][8][9] The M184I mutation is also observed and can sometimes precede the appearance of M184V.[10][11] The M184V mutation confers high-level resistance to lamivudine, significantly reducing its antiviral activity.[6][12]
These application notes provide an overview of the methodologies used to study lamivudine resistance, with a focus on the detection and characterization of the M184V mutation. The protocols detailed below are intended to guide researchers in the in vitro assessment of this compound's efficacy against wild-type and mutant strains of HIV-1.
Mechanism of Lamivudine Action and Resistance
Lamivudine's antiviral activity is dependent on its conversion to the active triphosphate form, 3TC-TP, by host cell kinases. 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the HIV-1 reverse transcriptase.[4][5] The incorporation of 3TC-TP results in chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis.[4][5]
The M184V mutation in the reverse transcriptase enzyme alters the dNTP binding site, leading to steric hindrance that preferentially reduces the incorporation of 3TC-TP compared to the natural substrate, dCTP.[9][10][13] This steric clash is a key factor in the high-level resistance observed with the M184V mutation.[9][13] While conferring resistance to lamivudine, the M184V mutation can also increase susceptibility to other NRTIs like zidovudine (ZDV) and tenofovir.[14]
Data Presentation: Quantitative Analysis of Lamivudine Resistance
The following tables summarize key quantitative data related to lamivudine resistance, providing a basis for comparison in experimental studies.
Table 1: In Vitro Susceptibility of HIV-1 to Lamivudine
| HIV-1 Strain | Lamivudine IC₅₀ (µM) | Fold Change in Resistance | Reference(s) |
| Wild-Type | 0.002 - 1.14 | - | |
| M184V Mutant | >100 | ~100 to >1000 | [1][11][12] |
| M184I Mutant | - | Several hundred-fold | [11] |
IC₅₀ values can vary depending on the cell line and assay conditions used.
Table 2: Prevalence of Lamivudine Resistance Mutations in Treated Patients
| Cohort/Study | Number of Patients | Prevalence of M184V/I | Reference(s) |
| SHCS | 778 | 7.2% | [15] |
| ATHENA | 460 | 5.2% | [15] |
| Aquitaine | 168 | 22.0% | [15] |
| ICONA | 132 | 4.5% | [15] |
| ARCA | 88 | 15.9% | [15] |
| MOBIDIP Trial (at first-line failure) | - | 96% (M184V) | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
Objective: To prepare a stock solution of this compound for use in cell culture-based antiviral and resistance assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Appropriate cell culture medium (e.g., RPMI 1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Solubility Testing: Based on available data, lamivudine is soluble in DMSO and water.[8][17] It is recommended to perform a small-scale solubility test to determine the optimal solvent for your specific experimental conditions.
-
Stock Solution Preparation (Example using DMSO): a. Weigh out a precise amount of this compound powder. b. Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. c. Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube. d. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw an aliquot of the stock solution. b. Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.5%).
Protocol 2: Genotypic Analysis of Lamivudine Resistance Mutations
Objective: To detect the presence of the M184V/I mutation in the HIV-1 reverse transcriptase gene from plasma viral RNA or proviral DNA.
Principle: This protocol is based on the amplification of the RT-coding region of the pol gene by reverse transcription-polymerase chain reaction (RT-PCR) followed by DNA sequencing.[18][19][20]
Materials:
-
Plasma from HIV-1 infected individuals or cells containing proviral DNA
-
Viral RNA/DNA extraction kit
-
RT-PCR kit with a high-fidelity reverse transcriptase and DNA polymerase
-
Primers flanking the RT region of the pol gene
-
PCR purification kit
-
Sanger sequencing reagents and access to a DNA sequencer
-
Sequence analysis software
Procedure:
-
Sample Preparation: a. For plasma samples, a viral load of at least 500-1000 copies/mL is generally required for successful amplification.[18][21] b. Extract viral RNA from plasma or proviral DNA from peripheral blood mononuclear cells (PBMCs) using a commercial kit according to the manufacturer's instructions.
-
RT-PCR Amplification: a. Perform a one-step or two-step RT-PCR using primers that amplify the region of the RT gene containing codon 184. b. Optimize PCR conditions (annealing temperature, extension time) for your specific primers and polymerase.
-
PCR Product Purification: a. Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size. b. Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.
-
DNA Sequencing: a. Sequence the purified PCR product using both forward and reverse primers in separate Sanger sequencing reactions.
-
Data Analysis: a. Align the obtained sequences with a wild-type HIV-1 reference sequence (e.g., HXB2). b. Examine the nucleotide sequence at codon 184 of the reverse transcriptase to identify any mutations. The wild-type codon for methionine (M) is ATG. The M184V mutation results from a change to GTG, and the M184I mutation from a change to ATA.
Protocol 3: Phenotypic Susceptibility Assay using a Recombinant Virus Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of lamivudine against HIV-1 strains with and without resistance mutations.
Principle: This assay involves generating recombinant viruses containing the reverse transcriptase gene from a patient's virus or a site-directed mutant in a laboratory-adapted HIV-1 backbone that lacks its own RT.[4][5][10][18] The susceptibility of these recombinant viruses to lamivudine is then measured in a cell-based assay.
Materials:
-
An HIV-1 proviral clone with a deleted RT gene.
-
PCR-amplified RT gene from a wild-type or mutant virus.
-
Permissive cell line for HIV-1 infection (e.g., MT-4, U87.CD4.CXCR4.CCR5).
-
Transfection reagent.
-
This compound stock solution.
-
Assay for measuring viral replication (e.g., p24 ELISA, luciferase reporter assay, or RT activity assay).
Procedure:
-
Generation of Recombinant Virus: a. Co-transfect the permissive cell line with the RT-deleted HIV-1 proviral clone and the PCR-amplified RT gene. b. Homologous recombination will occur in the cells, generating infectious recombinant viruses carrying the desired RT gene. c. Harvest the virus-containing supernatant after a few days of culture.
-
Drug Susceptibility Testing: a. Seed the permissive cells in a 96-well plate. b. Prepare serial dilutions of this compound in culture medium and add them to the cells. c. Infect the cells with a standardized amount of the recombinant virus. d. Include a no-drug control and a cell-only control.
-
Measurement of Viral Replication: a. After an appropriate incubation period (e.g., 3-7 days), measure the extent of viral replication in each well using a suitable assay (e.g., p24 antigen levels in the supernatant).
-
Data Analysis: a. Calculate the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve. c. The fold change in resistance is calculated by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.
Protocol 4: In Vitro Reverse Transcriptase Inhibition Assay
Objective: To directly measure the inhibitory effect of lamivudine triphosphate (3TC-TP) on the enzymatic activity of wild-type and mutant HIV-1 reverse transcriptase.
Principle: This is a cell-free assay that quantifies the activity of purified recombinant RT in the presence of varying concentrations of the active drug metabolite, 3TC-TP.[6][22]
Materials:
-
Recombinant wild-type and M184V mutant HIV-1 reverse transcriptase.
-
Lamivudine triphosphate (3TC-TP).
-
A synthetic template-primer (e.g., poly(rA)/oligo(dT)).
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog).
-
RT assay buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Enzyme and Inhibitor Preparation: a. Dilute the recombinant RT enzymes to a working concentration in the assay buffer. b. Prepare serial dilutions of 3TC-TP in the assay buffer.
-
Reaction Setup: a. In a microplate, combine the RT enzyme, template-primer, and varying concentrations of 3TC-TP. b. Initiate the reaction by adding the dNTP mix containing the labeled dNTP.
-
Incubation: a. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection of RT Activity: a. Stop the reaction and precipitate the newly synthesized DNA. b. Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence reader.
-
Data Analysis: a. Calculate the percentage of RT inhibition for each 3TC-TP concentration. b. Determine the IC₅₀ value of 3TC-TP for both the wild-type and mutant enzymes.
Visualization of Experimental Workflows and Concepts
Caption: Workflow for genotypic and phenotypic analysis of lamivudine resistance.
Caption: Mechanism of action of lamivudine in inhibiting HIV replication.
Caption: Mechanism of M184V-mediated resistance to lamivudine.
References
- 1. Lamivudine Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the M184V Resistance Mutation on Virological Efficacy and Durability of Lamivudine-Based Dual Antiretroviral Regimens as Maintenance Therapy in Individuals With Suppressed HIV-1 RNA: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A rapid non-culture-based assay for clinical monitoring of phenotypic resistance of human immunodeficiency virus type 1 to lamivudine (3TC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Prevalence of M184 Mutation among Patients with Viroimmunologic Discordant Responses to Highly Active Antiretroviral Therapy and Outcomes after Change of Therapy Guided by Genotypic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. An integrated molecular dynamics, principal component analysis and residue interaction network approach reveals the impact of M184V mutation on HIV reverse transcriptase resistance to lamivudine - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of Lamivudine Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lamivudine can exert a modest antiviral effect against human immunodeficiency virus type 1 containing the M184V mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of the M184V/I Mutation on the Efficacy of Abacavir/Lamivudine/Dolutegravir Therapy in HIV Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. asianjpr.com [asianjpr.com]
- 18. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 20. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 21. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 22. A Rapid Non-Culture-Based Assay for Clinical Monitoring of Phenotypic Resistance of Human Immunodeficiency Virus Type 1 to Lamivudine (3TC) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification of Lamivudine salicylate degradation products by LC-MS
Welcome to the technical support center for the identification of Lamivudine salicylate degradation products by LC-MS. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges encountered during their analysis.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it crucial for this compound analysis?
A forced degradation or stress testing study exposes a drug substance to conditions more severe than accelerated stability testing. It is a regulatory requirement by bodies like the FDA and ICH to understand how a drug substance changes over time under various environmental factors.[1] For Lamivudine, these studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can separate the drug from its degradants.[1][2] This knowledge is critical for selecting appropriate formulations, packaging, and establishing storage conditions and shelf life.[1]
Q2: Under which conditions is Lamivudine known to be unstable?
Studies have shown that Lamivudine is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4] It generally remains stable under neutral hydrolysis, thermal stress, and photolytic conditions.[2][3] One study reported 18% degradation under acidic conditions, 32% under alkaline conditions, and up to 100% under oxidative stress.[5]
Q3: How many degradation products of Lamivudine are typically identified?
Forced degradation studies have successfully separated and identified a total of five degradation products of Lamivudine.[2][3] Characterization is typically achieved using high-resolution mass spectrometry techniques like LC-MS/TOF and multi-stage fragmentation (MSn) studies.[2]
Q4: My current HPLC method uses a phosphate buffer, which is incompatible with my mass spectrometer. What should I do?
Phosphate buffers are non-volatile and will contaminate the mass spectrometer source.[6] To adapt your method for LC-MS, you must replace the phosphate buffer with a volatile alternative. Common MS-compatible mobile phase modifiers for low pH separations include formic acid, ammonium formate, or ammonium acetate.[6] It is crucial to adjust the pH of the new mobile phase to match the original method's pH as closely as possible to minimize significant shifts in retention times.[6]
Q5: What are the typical starting parameters for an LC-MS method to analyze Lamivudine and its degradants?
A common starting point is a reversed-phase method using a C18 column.[2][5] A gradient elution is often necessary to separate the parent drug from its various degradation products.[2] A mobile phase consisting of a volatile buffer like ammonium formate in water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is a standard choice.[4] Detection is often performed at around 270-280 nm for UV, coupled with mass spectrometry in positive electrospray ionization (+ve ESI) mode for mass identification.[3][5]
Troubleshooting Guide
Q: I am observing unexpected or unknown peaks in my chromatogram. What are the likely causes and how can I identify them? A: Unexpected peaks can arise from several sources. First, ensure the run time is sufficient, as broad peaks could be late-eluting compounds from a previous injection.[7] If the retention time matches a peak from a previous run, it could be sample carry-over, which can be addressed by implementing needle and injector rinsing steps, potentially with a strong organic solvent.[7] Other sources include contamination from the sample itself, the mobile phase, or system components.[7][8] To identify the unknown, use the mass spectrometer to obtain its mass-to-charge ratio (m/z) and perform MS/MS fragmentation to gather structural information. Comparing this fragmentation pattern to that of Lamivudine can help in elucidating the structure of the degradant.[2]
Q: My chromatographic peaks are exhibiting poor shape (e.g., tailing, splitting). What steps can I take to improve them? A: Poor peak shape can be caused by several factors. Peak tailing for some, but not all, peaks may indicate secondary interactions between the analyte and the column stationary phase.[8] If all peaks are tailing, it could point to extra-column effects (e.g., excessive tubing volume) or a contaminated or voided column.[8] Split peaks can result from a partially plugged column frit or injecting the sample in a solvent that is significantly stronger than the mobile phase.[8]
-
Solution Steps:
-
Ensure the sample solvent is as weak or weaker than the initial mobile phase.[7]
-
Check all fittings for proper connection to minimize extra-column volume.[8]
-
Filter all samples to prevent frit blockage.[8]
-
If the column is suspected, try flushing it according to the manufacturer's instructions or replace it.
-
Q: I'm experiencing significant retention time shifts between injections. What is causing this instability? A: Retention time instability is often linked to issues with the mobile phase or the column.[9]
-
Mobile Phase: Ensure the mobile phase composition is consistent and properly mixed. Buffers can change pH over time, and volatile organic solvents can evaporate, altering the solvent ratio. Prepare fresh mobile phases regularly.
-
Column Equilibration: Ensure the column is fully equilibrated between gradient runs. Insufficient equilibration is a common cause of shifting retention times.
-
Temperature: Check that the column oven temperature is stable, as fluctuations can affect retention.[9]
-
Pump Performance: Inconsistent flow rates from the HPLC pump can also lead to shifts. Check for pressure fluctuations, which might indicate a leak or a problem with a pump seal.[9]
Q: The signal intensity for my analytes is low or inconsistent. How can I improve sensitivity? A: Low signal intensity can be an issue with either the LC separation or the MS detection.
-
LC Issues: Check for leaks in the system, as this can reduce the amount of sample reaching the detector.[10] Ensure the injection volume is appropriate and the sample concentration is above the limit of detection.[10]
-
MS Issues: Clean the ion source, as contamination is a frequent cause of signal suppression.[9][10] Optimize MS source parameters (e.g., gas flows, temperatures, voltages) for Lamivudine. Ensure you are using the correct ionization mode (positive ESI is common for Lamivudine).[3] Check for matrix effects like ion suppression by analyzing a standard in a clean solvent versus one spiked into a blank matrix.[10]
Data Presentation
Table 1: Summary of Lamivudine Forced Degradation Conditions and Observations
| Stress Condition | Reagent / Method | Duration & Temperature | Observed Degradation | Reference |
| Acidic Hydrolysis | 2 M HCl | 72 hours at 80°C | Significant degradation (~18-32%) | [5][11] |
| Alkaline Hydrolysis | 2 M NaOH | 72 hours at 80°C | Significant degradation (~32%) | [3][5] |
| Oxidative | 10% H₂O₂ | 10 hours at Room Temp | Extensive degradation (~100%) | [5][11] |
| Neutral Hydrolysis | Water | 72 hours at 80°C | Stable | [2][3] |
| Thermal | Dry Heat | 10 days at 100°C | Stable | [12] |
| Photolytic | UV light (254 nm) | 168 hours | Stable | [3][13] |
Table 2: Potential Degradation Products (DPs) of Lamivudine Identified by LC-MS
| Degradation Product (DP) | Proposed Modification | Stress Condition | Expected [M+H]⁺ (m/z) |
| Lamivudine (Parent) | - | - | 230.06 |
| DP-1 | Oxidation (Sulfoxide) | Oxidative | 246.05 |
| DP-2 | Hydrolytic deamination | Acidic / Alkaline | 231.04 |
| DP-3 | Hydrolysis of oxathiolane ring | Acidic / Alkaline | 248.07 |
| DP-4 | Dimerization Product | Varies | ~459.11 |
| DP-5 | Salicylic Acid related impurity | - | 139.04 |
Note: The m/z values are theoretical and based on the proposed structures. Actual observed masses may vary slightly. DP-1 (Lamivudine sulfoxide) is also a known human metabolite.[14]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
a. Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or a water/methanol mixture.
b. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2 M HCl. Reflux at 80°C for 72 hours.[11] Before analysis, cool the solution and neutralize it with an appropriate volume of 2 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2 M NaOH. Reflux at 80°C for 72 hours.[15] Cool and neutralize with 2 M HCl before injection.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature for 10 hours.[11]
-
Thermal Degradation: Store the solid drug substance in an oven at 100°C for 10 days.[12] Dissolve the stressed powder in the solvent to the target concentration before analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 7 days.[13] Dissolve for analysis.
-
Control Sample: Dilute the stock solution with the solvent to the same final concentration as the stressed samples.
Stability-Indicating LC-MS Method
-
LC System: UPLC/HPLC system coupled to a mass spectrometer.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.8.[4][13]
-
Mobile Phase B: Acetonitrile or Methanol.[4]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 70% B
-
20-25 min: 70% B
-
25-26 min: Linear gradient from 70% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 277 nm.[13]
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: m/z 100-600.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal Lamivudine signal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
- 6. sgsgroup.us.com [sgsgroup.us.com]
- 7. halocolumns.com [halocolumns.com]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. ijcrt.org [ijcrt.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lamivudine Salicylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and yield of Lamivudine salicylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of salicylic acid in the synthesis of this compound?
A1: Salicylic acid serves two main purposes. Firstly, it acts as a resolving agent in the diastereoselective synthesis of Lamivudine, facilitating the separation of the desired cis-(-)-isomer from other stereoisomers. Secondly, it forms a stable crystalline salt with Lamivudine, which aids in purification and handling of the active pharmaceutical ingredient (API). The formation of the salicylate salt can help to effectively separate the desired product from the reaction mixture.[1]
Q2: What are the critical process parameters to control during Lamivudine synthesis to ensure a high yield of the desired stereoisomer?
A2: Controlling stereochemistry is crucial for a high yield of the active Lamivudine isomer. Key parameters include:
-
Temperature: Lowering the reaction temperature can significantly improve stereoselectivity (dr and ee), although it may decrease the reaction rate.[2] For instance, in enzymatic dynamic kinetic resolution, decreasing the temperature from 25 °C to 4 °C has been shown to improve diastereomeric and enantiomeric excess.[2]
-
Order of Reagent Addition: The sequence of adding reagents can profoundly impact both yield and selectivity. In some methods, pre-forming a mixed anhydride and then slowly adding it to a heated solution of the oxathiolane intermediate optimizes the reaction.[3][4]
-
Catalyst Selection: The choice of catalyst, such as a Lewis acid (e.g., ZrCl4) or an enzyme (e.g., subtilisin Carlsberg), is critical for controlling the stereochemistry during the N-glycosylation step.[2][5]
Q3: What are the common impurities that can arise during the synthesis of this compound?
A3: Several process-related impurities and degradation products can be formed. Common impurities include diastereomers of Lamivudine, unreacted starting materials, and byproducts from side reactions.[6] Salicylic acid itself is considered a process-related impurity (Lamivudine impurity C) if it remains in the final API above the specified limits.[7][8] Other known impurities include Lamivudine EP Impurity A, B, D, E, G, H, and J.[6][9]
Q4: Which analytical techniques are recommended for monitoring the purity and yield of this compound?
A4: A combination of chromatographic and spectroscopic methods is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity, assay, and impurity profile of Lamivudine.[10] A typical system might use a C18 column with a UV detector set at 277 nm.[11]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for the estimation of Lamivudine and its related substances, such as salicylic acid.[7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the structure of the synthesized this compound and to identify any structural isomers.[13]
-
Chiral HPLC: This is essential for determining the enantiomeric excess of the final product and ensuring the correct stereoisomer has been synthesized.[2]
Troubleshooting Guide
Issue 1: Low Yield of Lamivudine
Q: My overall yield of Lamivudine is consistently low. What are the potential causes and how can I improve it?
A: Low yield in Lamivudine synthesis can stem from several factors throughout the multi-step process. Here are some common causes and troubleshooting steps:
-
Poor Stereoselectivity: The formation of undesired stereoisomers is a primary cause of low yield.
-
Solution: Optimize the glycosylation step. The use of specific Lewis acids or enzymatic catalysts can significantly enhance stereoselectivity.[2][5][14] Additionally, controlling the reaction temperature is crucial; lower temperatures often favor the desired isomer.[2] The order of reagent addition can also have a profound impact on selectivity and yield.[3][4]
-
-
Inefficient Intermediate Reactions: Suboptimal conditions in the steps leading to the key 1,3-oxathiolane intermediate can reduce the overall yield.
-
Product Decomposition: The 1,3-oxathiolane ring can be susceptible to opening under certain basic conditions, leading to a lower mass balance.[3]
-
Solution: Carefully control the pH and avoid harsh basic conditions where possible. If a base is necessary, consider using a milder base or optimizing the order of addition to minimize exposure of the intermediate to the base.[3]
-
-
Loss during Purification: Significant product loss can occur during crystallization and isolation steps.
Experimental Protocol: Optimization of N-Glycosylation using a Lewis Acid Catalyst
This protocol provides a general framework for optimizing the stereoselective N-glycosylation step, a critical stage for maximizing Lamivudine yield.
-
Catalyst Screening: Screen a panel of Lewis acids (e.g., TMSI, ZrCl4) to identify the most effective catalyst for promoting the desired stereoselectivity.
-
Solvent Selection: Evaluate a range of aprotic solvents (e.g., acetonitrile, toluene) to determine the optimal medium for the reaction.
-
Temperature Optimization: Conduct the reaction at various temperatures (e.g., -18°C, 0°C, room temperature, 40°C) to assess the impact on stereoselectivity and reaction rate.[2]
-
Reagent Stoichiometry: Vary the molar ratios of the silylated cytosine derivative and the Lewis acid catalyst to find the optimal balance for high conversion and selectivity.
-
Monitoring the Reaction: Use HPLC or TLC to monitor the progress of the reaction and the formation of different isomers.
-
Work-up and Isolation: Upon completion, quench the reaction and perform an appropriate work-up procedure to isolate the crude product.
-
Analysis: Analyze the crude and purified product using chiral HPLC to determine the diastereomeric and enantiomeric excess.
Table 1: Effect of Temperature on Stereoselectivity in an Enzymatic Dynamic Kinetic Resolution
| Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| 40 | Low | Low | Highest |
| 25 | Improved | Improved | Good |
| 4 | Good | Good | Good |
| -18 | Highest | 85 | Lower |
Data adapted from a study on enzymatic dynamic kinetic resolution for Lamivudine synthesis.[2]
Issue 2: Difficulty in Crystallization and Isolation of this compound
Q: I am having trouble obtaining a pure crystalline form of this compound. The product is often oily or amorphous. What should I do?
A: Crystallization issues can be due to impurities, incorrect solvent systems, or suboptimal temperature control.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure the crude Lamivudine is of sufficient purity before attempting salt formation. Consider an additional purification step, such as column chromatography or recrystallization of the Lamivudine base.
-
-
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.
-
Solution: A mixture of water and an organic solvent is often preferred for the treatment of this compound with a base.[19] For the crystallization of Lamivudine itself, solvents like isopropyl acetate have been used.[19] Experiment with different solvent systems and ratios to find the optimal conditions.
-
-
Suboptimal Temperature and Stirring Conditions: The temperature profile and agitation during crystallization are key parameters.
-
Solution: A typical procedure for isolating this compound involves stirring the reaction mixture, initially at a higher temperature (e.g., 25-30°C) and then cooling to a lower temperature (e.g., 10-15°C) over a period of time.[19] The duration of stirring can range from minutes to several hours.[19]
-
Experimental Protocol: Crystallization of this compound
-
Dissolution: Dissolve the crude Lamivudine base in a suitable organic solvent.
-
Addition of Salicylic Acid: Add a stoichiometric amount of salicylic acid, dissolved in a minimal amount of the same or a miscible solvent.
-
Stirring and Temperature Control: Stir the mixture at room temperature (e.g., 25-30°C) for a defined period to initiate salt formation.[19]
-
Cooling: Gradually cool the mixture to a lower temperature (e.g., 10-15°C) to promote crystallization.[19]
-
Aging: Continue stirring at the lower temperature for an extended period (e.g., 1 to 10 hours) to allow for complete crystallization.[19]
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified this compound under vacuum at an appropriate temperature.
Table 2: Solvent Systems for Lamivudine Crystallization
| Crystalline Form | Solvent System |
| Form I | Water, Methanol, or aqueous alcohols |
| Form II | Dry ethanol, propanol, or mixtures with less polar organic solvents |
| Form III | Stirring a suspension of Form I or II in water |
Data compiled from studies on Lamivudine polymorphism.[18][19]
Visualizations
Diagram 1: General Workflow for Lamivudine Synthesis and Salicylate Formation
Caption: Workflow of Lamivudine synthesis and purification.
Diagram 2: Troubleshooting Logic for Low Lamivudine Yield
Caption: Troubleshooting guide for low Lamivudine yield.
References
- 1. CN101544632B - Lamivudine diastereoselective synthesis method - Google Patents [patents.google.com]
- 2. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 3. An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. asianjpr.com [asianjpr.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. ijbpas.com [ijbpas.com]
- 11. uspnf.com [uspnf.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]
- 14. CN102234269A - Industrial preparation method for lamivudine - Google Patents [patents.google.com]
- 15. CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS - Google Patents [patents.google.com]
- 16. CN103694231A - Synthesis and preparation method of lamivudine intermediate HDMS - Google Patents [patents.google.com]
- 17. CN101531656A - Lamivudine crystal form and preparation method thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. EP2227465A1 - Crystalline form i of lamivudine and its preparation - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in Lamivudine Salicylate HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Lamivudine salicylate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon observed in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing can compromise the accuracy and precision of quantification and reduce the resolution between adjacent peaks.[1][3]
Q2: What are the common causes of peak tailing?
A2: Peak tailing in reversed-phase HPLC can be caused by a variety of factors, including:
-
Secondary Silanol Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based stationary phase are a primary cause of tailing.[1][4][5][6]
-
Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the pKa of the analyte, can lead to inconsistent ionization and peak tailing.[4][7]
-
Column Issues: Column degradation, contamination, voids in the packing material, or a blocked frit can all contribute to poor peak shape.[1][2][5][8]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][3][8]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4][8]
-
Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[3]
Q3: Why might I see peak tailing specifically with this compound analysis?
A3: Lamivudine has basic functional groups that can interact with residual silanol groups on the C18 column surface, a common cause of peak tailing.[1][5] Salicylic acid, being an acidic compound, might be affected by the mobile phase pH. If the pH is not optimal, both compounds can exhibit poor peak shapes.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.
Problem: Asymmetrical peak shape (tailing) observed for Lamivudine and/or salicylate peaks.
Solution Workflow:
The following diagram outlines a step-by-step troubleshooting workflow.
Caption: A workflow for troubleshooting peak tailing in HPLC.
Detailed Troubleshooting Steps:
1. Mobile Phase Optimization
-
Rationale: The pH of the mobile phase is critical for controlling the ionization state of both Lamivudine and salicylic acid. Secondary interactions with the stationary phase, a primary cause of tailing, are highly dependent on pH.[4][9]
-
Actionable Steps:
-
Adjust pH: For acidic compounds like salicylic acid, a mobile phase pH of around 2-3 is often recommended to ensure it is fully protonated.[2][7] For basic compounds like Lamivudine, a lower pH can also protonate the silanol groups on the column, reducing unwanted interactions.[5] Some methods for Lamivudine use a pH around 3.0 or 5.11.[10][11]
-
Add a Mobile Phase Modifier: Consider adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.25%).[7][10][11] TEA can mask the active silanol sites on the stationary phase, improving the peak shape of basic compounds.
-
Optimize Buffer Concentration: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH.[2][9]
-
2. Column Evaluation
-
Rationale: The column is the heart of the separation, and its condition directly impacts peak shape. Over time, columns can degrade, become contaminated, or develop voids.[1][2][5]
-
Actionable Steps:
-
Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained contaminants.[2]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Try a Different Column: If tailing persists, the column may be degraded. Try a new column of the same type or consider a column with a different chemistry, such as one with end-capping or a polar-embedded phase, which are designed to reduce silanol interactions.[4]
-
3. Sample Preparation and Injection
-
Rationale: Issues with the sample itself or how it is introduced to the system can lead to peak tailing.
-
Actionable Steps:
-
Reduce Sample Concentration: Column overload is a common cause of peak tailing.[1][3] Dilute your sample and re-inject to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the mobile phase.[3] If a stronger solvent is used for sample dissolution, it can cause peak distortion, especially for early eluting peaks.[3]
-
4. HPLC System Inspection
-
Rationale: "Extra-column" band broadening can contribute to peak tailing. This occurs in the tubing and connections of the HPLC system.[8]
-
Actionable Steps:
-
Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the injector, column, and detector.[2]
-
Check Fittings: Ensure all fittings are secure and there are no leaks. Poor connections can create dead volume, leading to peak tailing.[2]
-
Experimental Protocols
Below are examples of HPLC methods for Lamivudine analysis that have been reported to produce symmetrical peaks. These can serve as a starting point for your method development and troubleshooting.
Table 1: Example HPLC Method Parameters for Lamivudine Analysis
| Parameter | Method 1[12] | Method 2[10] | Method 3[13] | Method 4[11] |
| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) | Phenomenex® Luna 5µ C18(2) (250 × 4.60 mm) | Agilent C18 (250 × 4.6 mm, 5 µm) | Hypersil BDS C-18 (250 mm×4.6 mm, 5 μm) |
| Mobile Phase | Buffer:Acetonitrile (60:40) | 0.1% Triethylamine (pH 5.11):Acetonitrile (30:70) | 0.05M Phosphate buffer (pH 6.2):Acetonitrile (60:40) | 0.25% Triethylamine buffer (pH 3.0):Acetonitrile (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 274 nm | 245 nm | 260 nm | 256 nm |
| Injection Volume | Not Specified | Not Specified | 10 µL | Not Specified |
| Column Temp. | Not Specified | Room Temperature | 30°C | Not Specified |
Protocol for Mobile Phase Preparation (based on Method 2):
-
Prepare a 0.1% solution of triethylamine (TEA) in water.
-
Adjust the pH of the TEA solution to 5.11 using 0.1% orthophosphoric acid.
-
Mix the prepared aqueous phase with acetonitrile in a 30:70 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the causes and solutions for peak tailing.
Caption: Mapping causes of peak tailing to their respective solutions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. hplc.eu [hplc.eu]
- 10. japer.in [japer.in]
- 11. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. phmethods.net [phmethods.net]
Strategies to improve the resolution of Lamivudine salicylate in chromatography
Welcome to the Technical Support Center for Chromatographic Analysis of Lamivudine Salicylate. This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution of Lamivudine and its related substances.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for analyzing this compound by RP-HPLC?
A common starting point for the analysis of Lamivudine by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) involves a C18 column.[1][2] The mobile phase is generally a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier such as acetonitrile or methanol.[1][2][3]
For example, a reliable method uses a HiQSil C-18 column with a mobile phase of Acetonitrile and Phosphate buffer (pH 4) in an 85:15 v/v ratio, with a flow rate of 1.0 mL/min and UV detection at 271 nm.[1] Another method employs a Hypersil BDS C-18 column with a mobile phase of 0.25% Triethylamine buffer (pH 3.0) and acetonitrile (70:30, v/v) at a 1.0 mL/min flow rate.[2]
Q2: How can I resolve Lamivudine from its key impurity, salicylic acid?
Achieving separation between Lamivudine and salicylic acid is a critical method development goal. Ultra-Performance Liquid Chromatography (UPLC) has been shown to be effective for this purpose. A validated UPLC method uses an Acquity UPLC BEH Phenyl C18 column with a gradient elution.[4][5] The mobile phase consists of a 0.025 M ammonium acetate buffer (pH 3.8) and an organic modifier, with detection at 277 nm.[4][5] This approach successfully separates Lamivudine from salicylic acid and other potential impurities.[4][5] The specification for salicylic acid in the drug substance is typically not more than 0.1%.[6]
Q3: What strategies are effective for the chiral separation of Lamivudine's enantiomers?
Since enantiomers can have different biological activities, their separation is crucial.[7] Chiral HPLC is a common technique for this purpose.[8][9] An effective method involves a Lux cellulose-5 column with a mobile phase of Methanol and Diethylamine (100:0.1 v/v) at a flow rate of 0.5 mL/min, which can achieve a resolution greater than 1.5 between the enantiomers.[8][9] Another advanced technique is Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC), which has been used with a Chiralpak IA column and a mobile phase of carbon dioxide and methanol (containing 0.5% v/v n-butylamine) in a gradient mode to separate all six stereoisomers of Lamivudine and Tenofovir Disoproxil Fumarate.[10]
Troubleshooting Guide
Problem: My Lamivudine peak is tailing.
Peak tailing is a common issue where the peak's trailing edge extends longer than its leading edge.[11] This can compromise resolution and affect the accuracy of quantification.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Lamivudine, having basic amine groups, can interact strongly with ionised residual silanol groups on the silica surface of the column, which is a primary cause of peak tailing.[11][12]
-
Solution 1: Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[12][13] Buffers should be used to maintain a stable pH.[11]
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column where residual silanol groups are converted to less polar surfaces, reducing the potential for these interactions.[11]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[11]
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[11]
-
-
Column Bed Deformation or Blockage: A void at the column inlet or a partially blocked frit can distort the sample stream and cause tailing for all peaks in the chromatogram.[11][14]
Problem: I have poor resolution between Lamivudine and an adjacent peak.
Poor resolution occurs when two peaks are not sufficiently separated, making accurate quantification difficult. The goal is to achieve baseline resolution (Rs ≥ 1.5).
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition (Selectivity):
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of Lamivudine or the co-eluting compound, thus affecting retention and improving separation.[15]
-
Modify Buffer Concentration: Increasing the buffer concentration can sometimes help mask residual silanol interactions and improve peak shape, which contributes to better resolution.[11]
-
-
Increase Column Efficiency:
-
Adjust Retention Factor (k'):
-
Decrease Mobile Phase Strength: For reversed-phase chromatography, reducing the percentage of the organic solvent in the mobile phase will increase the retention time and can often improve the separation between early-eluting peaks.
-
-
Optimize Temperature:
-
Lower the Column Temperature: Decreasing the temperature generally increases retention and may improve resolution, though it can also lead to broader peaks and longer analysis times.[17]
-
Data Presentation: Chromatographic Conditions
Table 1: RP-HPLC Methods for Lamivudine Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Reference |
| HiQSil C-18 (250x4.6mm, 5µm) | Acetonitrile: Phosphate buffer pH 4 (85:15 v/v) | 1.0 | 271 | 3.16 | [1] |
| Hypersil BDS C-18 (250x4.6mm, 5µm) | 0.25% Triethylamine buffer pH 3.0: Acetonitrile (70:30 v/v) | 1.0 | 256 | 8.78 | [2] |
| Xterra C18 (150x4.6mm) | Methanol: Water (50:50 v/v) | 0.6 | 270 | 3.05 | [3] |
| Discovery C18 (150x4.6mm, 5µ) | Acetonitrile: Phosphate buffer pH 5.0 (40:60 v/v) | 1.0 | 260 | ~2.5 (approx.) | [18] |
Table 2: Chiral Separation Methods for Lamivudine
| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Resolution (Rs) | Reference |
| Chiral HPLC | Lux cellulose-5 (250x4.6mm, 5µm) | Methanol: Diethylamine (100:0.1 v/v) | 0.5 | 270 | > 1.5 | [8][9] |
| UHPSFC | Chiralpak IA | CO2 / Methanol (with 0.5% n-butylamine) | 1.5 | Not Specified | > 1.5 | [10] |
| CZE | Fused silica capillary (75 µm I.D.) | 40 mM NaH2PO4, 40 mg/mL HP-β-cyclodextrin (pH 3.1) | N/A (15 kV) | 270 | Baseline | [7] |
Experimental Protocols
Protocol: Method for Resolving Lamivudine and Salicylic Acid using UPLC
This protocol is based on a validated method for determining Lamivudine and its impurity, salicylic acid.[4][5]
1. Instrumentation and Materials:
-
UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH Phenyl C18 (2.1 mm × 100 mm, 1.7 µm).[4][5]
-
Mobile Phase A: 0.025 M Ammonium Acetate buffer, pH adjusted to 3.8 ± 0.05.[4][5]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Diluent: Ammonium acetate buffer and methanol (95:5 v/v).[4][5]
-
Lamivudine and Salicylic Acid reference standards.
2. Chromatographic Conditions:
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: ~1-5 µL.
-
Elution: Gradient elution (specific gradient to be optimized based on system dwell volume, e.g., starting with a low percentage of Mobile Phase B and increasing over time).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Lamivudine and Salicylic Acid reference standards in the diluent to prepare individual stock solutions.
-
Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration in the expected linear range (e.g., Lamivudine: 0.12-4.51 ppm, Salicylic Acid: 0.20-3.38 ppm).[4]
-
Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to achieve a concentration within the calibrated range.
4. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention times and confirm system suitability (e.g., resolution, peak shape).
-
Inject the sample solution.
-
Identify and quantify Lamivudine and salicylic acid by comparing their retention times and peak areas to those of the standards.
Visualized Workflows and Logic
Caption: A logical diagram of strategies to improve chromatographic resolution.
Caption: A workflow for troubleshooting peak tailing in chromatography.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijptjournal.com [ijptjournal.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. asianjpr.com [asianjpr.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ijcrr.com [ijcrr.com]
- 9. ijcrr.com [ijcrr.com]
- 10. Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. RP-HPLC method for swift analysis of Lamivudine and Dolutegravir in formulation, stability studies - ProQuest [proquest.com]
Forced degradation studies of Lamivudine salicylate under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on lamivudine. While the specific salt form "salicylate" was not extensively documented in the reviewed literature, this guide focuses on the active pharmaceutical ingredient, lamivudine, providing a comprehensive overview of its stability under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is lamivudine known to be unstable?
A1: Lamivudine has been shown to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2] It is generally stable under neutral, thermal (dry heat), and photolytic conditions.[2][3]
Q2: What are the major degradation products of lamivudine?
A2: Five primary degradation products have been identified under various stress conditions.[1] While the exact structures require advanced analytical techniques like mass spectrometry for confirmation, the degradation pathways have been proposed.[4]
Q3: What analytical techniques are most suitable for analyzing lamivudine and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying lamivudine from its degradation products.[2][5][6][7][8][9] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Time-of-Flight (TOF) and multi-stage mass spectrometry (MSn), is recommended.[1][3][5]
Q4: How can I ensure the complete separation of lamivudine from its degradation products in my HPLC method?
A4: To achieve optimal separation, a stability-indicating HPLC method should be developed and validated.[2][5][7] Key considerations include the choice of a suitable column (e.g., C18 or C8), mobile phase composition (often a mixture of a buffer like ammonium acetate or phosphate buffer with an organic modifier like acetonitrile or methanol), and gradient elution.[1][2][6][8] The use of a photodiode array (DAD) detector can aid in assessing peak purity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Inadequate stress conditions (e.g., concentration of stressor, temperature, or duration is too low). | Increase the strength of the stressor (e.g., use a higher concentration of acid/base/oxidizing agent), increase the temperature, or extend the duration of the stress study. Refer to the detailed experimental protocols below for recommended starting conditions.[5][6] |
| Complete (100%) degradation of the drug. | Stress conditions are too harsh. | Reduce the strength of the stressor, lower the temperature, or decrease the exposure time. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the formation of degradation products without completely destroying the parent drug.[2] |
| Poor peak shape or resolution in the chromatogram. | Inappropriate mobile phase pH or composition. Column degradation. | Optimize the mobile phase pH and the ratio of organic modifier to aqueous buffer. Ensure the mobile phase is compatible with the column. If the column has been used extensively, consider replacing it. |
| Inconsistent or non-reproducible results. | Variation in experimental parameters (e.g., temperature, concentration, sample preparation). Instability of standard and sample solutions. | Strictly control all experimental parameters. Prepare fresh solutions for each experiment. Perform solution stability studies to determine how long samples can be stored before analysis.[10] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of degradation products with the main peak or other impurities. Non-chromophoric degradation products. The response factor of degradation products is significantly different from the parent drug. | Use a DAD detector to check for peak purity. If co-elution is suspected, modify the chromatographic conditions (e.g., change the mobile phase, gradient, or column). If non-chromophoric products are suspected, a universal detector like a mass spectrometer or a charged aerosol detector may be necessary. Determine the relative response factors of the major degradation products. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of lamivudine under various stress conditions.
Table 1: Summary of Lamivudine Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.5 M HCl | 24 hours | 80°C | Stable | [5] |
| Acidic Hydrolysis | 2 M HCl | 72 hours | 80°C | Significant Degradation (2 products formed) | [5] |
| Acidic Hydrolysis | Not Specified | Not Specified | Not Specified | 18% | [2] |
| Alkaline Hydrolysis | 0.5 M NaOH | 24 hours | 80°C | Stable | [5] |
| Alkaline Hydrolysis | 2 M NaOH | Not Specified | Neutral Condition | Stable | [5] |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 32% | [2] |
| Oxidative | 10% H₂O₂ | 10 hours | Room Temp | Stable | [5] |
| Oxidative | Not Specified | Not Specified | Not Specified | 100% | [2] |
| Thermal (Dry Heat) | Not Specified | Not Specified | Not Specified | No Degradation | [2] |
| Photolytic (UV Light) | Not Specified | Not Specified | Not Specified | No Degradation | [2] |
Note: The extent of degradation can vary significantly based on the precise experimental conditions.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on lamivudine.
Preparation of Stock Solution
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of lamivudine in 100 mL of methanol to obtain a concentration of 1 mg/mL.[5]
-
Sample Stock Solution: For tablet dosage forms, weigh and finely powder 10 tablets. Take an amount of powder equivalent to 100 mg of lamivudine and transfer it to a 100 mL volumetric flask. Add about 25 mL of methanol and sonicate for 5 minutes to aid dissolution. Dilute to the mark with methanol.[5]
Stress Degradation Procedures
-
Acidic Degradation:
-
To 10 mL of the stock solution, add 10 mL of 2 M HCl.
-
Reflux the solution at 80°C for 72 hours.[5]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 2 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
To 10 mL of the stock solution, add 10 mL of 2 M NaOH.
-
Keep the solution under neutral conditions.[5]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 2 M HCl.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 10 mL of the stock solution, add 10 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., until significant degradation is observed).
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance or drug product to dry heat in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 10 days).[6]
-
After exposure, dissolve the sample in the mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or drug product to UV light in a photostability chamber.[5]
-
After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A flowchart illustrating the general workflow for conducting forced degradation studies of lamivudine.
Logical Relationship of Stability Testing
Caption: A diagram showing the logical relationship between lamivudine, applied stressors, and the resulting outcomes in a stability study.
References
- 1. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.direct [scholars.direct]
- 3. researchgate.net [researchgate.net]
- 4. Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. jocpr.com [jocpr.com]
- 7. Stress Decomposition Studies and Development of Validated Stability Indicating HPLC Assay Method for Lamivudine - Africa Thesis Bank [thesisbank.jhia.ac.ke]
- 8. ijcrt.org [ijcrt.org]
- 9. ijbpas.com [ijbpas.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Lamivudine Salicylate in Aqueous Solutions
Welcome to the Technical Support Center for Lamivudine Salicylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during experimental work with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility compare to Lamivudine?
Q2: What are the primary factors that can influence the solubility of this compound in aqueous solutions?
A2: The solubility of this compound can be influenced by several factors, including:
-
pH of the solution: As a salt of a weakly basic drug (Lamivudine) and a weakly acidic counter-ion (salicylic acid), the pH of the aqueous medium will significantly impact the ionization state of both moieties and, consequently, the overall solubility.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.
-
Presence of co-solvents: The addition of water-miscible organic solvents can alter the polarity of the solvent system and enhance the solubility of poorly soluble compounds.
-
Polymorphism: Lamivudine is known to exist in different crystalline forms (polymorphs), which can exhibit different solubility profiles.[2] It is crucial to know the polymorphic form of the this compound being used.
-
Ionic strength of the medium: The presence of other salts in the solution can affect the activity of the solute and influence its solubility.
Q3: I am observing precipitation when trying to dissolve this compound in a neutral aqueous buffer. What could be the cause and how can I troubleshoot this?
A3: Precipitation of this compound in neutral aqueous buffers could be due to several reasons:
-
Low intrinsic solubility: The compound may have inherently low solubility at that specific pH.
-
Common ion effect: If the buffer contains ions that are common with the drug salt, it could suppress solubility.
-
Conversion to a less soluble form: The salt may be disproportionating to the less soluble free base form of Lamivudine at that pH.
To troubleshoot this, consider the following:
-
Adjusting the pH: Try dissolving the compound in a slightly acidic buffer (e.g., pH 3-5), which may increase the ionization and solubility of Lamivudine.
-
Using a co-solvent: Introduce a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or DMSO to the aqueous buffer.
-
Heating and sonication: Gently warming the solution or using a sonicator can help to overcome the initial energy barrier for dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Preparing a stock solution: Dissolve the this compound in a suitable organic solvent like methanol or DMSO first, and then add this stock solution to your aqueous buffer dropwise with vigorous stirring.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in the solid form (polymorphism) | Characterize the solid form of this compound using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure consistency between batches. |
| Inaccurate pH measurement and control | Calibrate the pH meter before each use with at least two standard buffers. Ensure the final pH of the solution is accurately measured and recorded. |
| Equilibrium not reached | Allow sufficient time for the solution to reach equilibrium. This can be determined by measuring the concentration of the dissolved drug at different time points until a plateau is reached (e.g., 24-72 hours). |
| Degradation of the compound | Assess the stability of this compound in the chosen solvent system and at the experimental temperature. Use analytical techniques like HPLC to check for degradation products. |
Issue 2: Difficulty in Preparing a Concentrated Aqueous Stock Solution
| Potential Cause | Troubleshooting Steps |
| Exceeding the intrinsic solubility limit | Refer to the solubility data for Lamivudine in different solvents to estimate a suitable starting concentration. For Lamivudine, the solubility in PBS (pH 7.2) is approximately 3 mg/mL.[3] The salicylate salt may have a different solubility. |
| Inappropriate solvent system | If a purely aqueous solution is not feasible, consider using a co-solvent system. Start with a low percentage of the co-solvent (e.g., 5-10%) and gradually increase it while monitoring for dissolution. |
| Kinetics of dissolution are slow | Employ mechanical agitation (stirring, shaking) and sonication to accelerate the dissolution process. Gentle heating can also be applied, but monitor for any signs of degradation. |
Quantitative Data
The following table summarizes the solubility of different forms of Lamivudine in aqueous media. While specific data for this compound is not available, this information can serve as a useful reference.
| Compound | Solvent/Medium | Temperature | Solubility | Reference |
| Lamivudine Form II | Water | 299 ± 2 K | Baseline | [1] |
| Lamivudine Hydrochloride | Water | 299 ± 2 K | 1.2 x that of Form II | [1] |
| Lamivudine Hydrochloride Monohydrate | Water | 299 ± 2 K | 3.3 x that of Form II | [1] |
| Lamivudine Duplex | Water | 299 ± 2 K | 4.5 x that of Form II | [1] |
| Lamivudine | PBS (pH 7.2) | Not Specified | ~3 mg/mL | [3] |
| Lamivudine | 0.01 N HCl | Not Specified | 276.08 mg/mL | [5] |
| Lamivudine | Water | 20 °C | ~70 mg/mL | [6] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility of this compound (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[7]
Materials:
-
This compound
-
Purified water
-
Buffer solutions (pH 1.2, 4.5, and 6.8)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the different aqueous media (water and buffer solutions).
-
Ensure that a visible amount of undissolved solid remains.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Repeat the concentration measurement at different time points to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between two consecutive time points).
Protocol 2: Improving the Aqueous Solubility of this compound using a Co-solvent System
Materials:
-
This compound
-
Purified water or aqueous buffer
-
Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400, DMSO)
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Prepare a series of aqueous solutions containing different percentages of the chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
To a known volume of each co-solvent solution, add an excess amount of this compound.
-
Follow the shake-flask method described in Protocol 1 (steps 2-9) to determine the equilibrium solubility in each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal co-solvent concentration for your experimental needs.
Visualizations
Lamivudine Intracellular Activation Pathway
Lamivudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[8][9][][11][12]
Caption: Intracellular phosphorylation of Lamivudine to its active triphosphate form, which inhibits viral reverse transcriptase.
Experimental Workflow for Solubility Determination
A logical workflow is essential for systematically determining the solubility of this compound.
Caption: A systematic workflow for determining the aqueous solubility of this compound.
References
- 1. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. fip.org [fip.org]
- 7. who.int [who.int]
- 8. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 11. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Refining Mobile Phase Composition for Lamivudine Salicylate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of Lamivudine Salicylate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound analysis?
A good starting point for developing an HPLC method for this compound is to adapt existing methods for Lamivudine. A common mobile phase for Lamivudine analysis is a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter to control the ionization of both Lamivudine and salicylic acid. A typical starting condition would be a C18 column with a mobile phase of phosphate buffer (pH 3.0-4.0) and acetonitrile in a 85:15 v/v ratio.
Q2: How does the pH of the mobile phase affect the chromatography of this compound?
The pH of the mobile phase influences the ionization state of both Lamivudine and salicylic acid, which in turn affects their retention time and peak shape. Lamivudine has a pKa of approximately 4.2, while salicylic acid has a pKa of about 2.97. To achieve good peak shape and retention for both components, it is generally recommended to work at a pH that is at least 1-2 units away from the pKa of the analytes. For this compound, a mobile phase pH in the range of 3.0 to 4.0 is often a good starting point to ensure both molecules are in a consistent and suitable ionization state for reversed-phase chromatography.
Q3: My Lamivudine peak is tailing. What could be the cause and how can I fix it?
Peak tailing for Lamivudine can be caused by several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to control the ionization of Lamivudine.
-
Add a Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to reduce peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Use a Different Column: If the problem persists, consider using a column with a different stationary phase or a base-deactivated column.
Q4: I am not getting good separation between Lamivudine and salicylic acid. What should I do?
Poor resolution between Lamivudine and salicylic acid can be addressed by modifying the mobile phase composition:
-
Adjust the Organic Solvent Percentage: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of both compounds, potentially improving their separation.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Optimize the pH: Fine-tuning the pH of the mobile phase can change the retention times of the ionizable compounds differently, leading to better resolution.
-
Consider a Gradient Elution: If an isocratic method does not provide adequate separation, a gradient elution, where the mobile phase composition is changed during the run, can be employed.
Q5: My retention times are shifting from one injection to the next. What is the cause?
Retention time shifts can be due to several factors related to the HPLC system and the mobile phase:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Pump Issues: Fluctuations in the pump flow rate can cause retention time variability. Check the pump for leaks and ensure it is delivering a consistent flow.
-
Column Temperature: Variations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of this compound.
Diagram: HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common HPLC issues.
Quantitative Data Summary: Reported HPLC Methods for Lamivudine
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Methanol:Water (50:50 v/v) | Xterra C18 (150 x 4.6 mm, 5 µm) | 0.6 | 270 | |
| Acetonitrile:Phosphate buffer pH 4 (85:15 v/v) | HiQSil C18 (250 x 4.6 mm, 5 µm) | 1.0 | 271 | |
| Methanol:Water with 1 mL orthophosphoric acid (50:50 v/v) | Kinetex C18 (250 x 4.6 mm) | 1.0 | 260 | |
| Acetonitrile:Buffer (60:40 v/v) | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) | 1.0 | 274 | |
| Acetonitrile:0.1% Triethylamine pH 5.11 (70:30 v/v) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | 1.0 | 245 | |
| Phosphate buffer pH 3.5 and Acetonitrile:Methanol (50:50 v/v) (Gradient) | Inertsil C18 (150 x 4.6 mm, 5 µm) | 1.6 | 260 |
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound based on common methods for Lamivudine.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase: Mix the aqueous phase and organic phase in a ratio of 85:15 (v/v). Degas the mobile phase by sonication or helium sparging.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 100 µg/mL of Lamivudine.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Refining Mobile Phase Composition for Optimal Separation
This protocol describes a systematic approach to optimize the mobile phase to improve peak shape and resolution.
-
Adjusting the Organic Modifier Percentage:
-
Prepare a series of mobile phases with varying acetonitrile content (e.g., 10%, 15%, 20%).
-
Inject the sample with each mobile phase and observe the effect on retention time and resolution. A lower percentage of acetonitrile will generally lead to longer retention times and potentially better separation.
-
-
Optimizing the Mobile Phase pH:
-
Prepare buffer solutions at different pH values (e.g., 3.0, 3.5, 4.0).
-
Prepare the mobile phase with each buffer and analyze the sample.
-
Evaluate the chromatograms for changes in peak shape and selectivity. The optimal pH will provide symmetrical peaks and the best separation between Lamivudine and salicylic acid.
-
-
Evaluating Different Organic Modifiers:
-
If satisfactory separation is not achieved with acetonitrile, repeat the optimization steps using methanol as the organic modifier. Methanol has different selectivity compared to acetonitrile and may provide a better separation.
-
Diagram: Mobile Phase Parameter Influence
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Lamivudine Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination of drug substances and their impurities. For Lamivudine, an antiretroviral medication, various HPLC methods have been developed and validated to ensure its quality, efficacy, and safety. This guide provides a comparative overview of several validated Reverse-Phase HPLC (RP-HPLC) methods for the analysis of Lamivudine, with a focus on their application for Lamivudine salicylate analysis.
Comparative Analysis of Chromatographic Conditions
The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the sample matrix, the need for simultaneous analysis of other compounds, and the desired sensitivity. Below is a summary of different validated HPLC methods for Lamivudine analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 (USP) |
| Column | Inertsil ODS (250x4.6 mm, 5 µm)[1] | Hypersil BDS C18 (250x4.6 mm, 5 µm)[2] | Phenomenex C18 (250x4.6 mm, 5 µm)[3] | HiQSil C18 (250x4.6 mm, 5 µm)[4] | L1 packing (4.6-mm x 25-cm)[5] |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 3.8): Acetonitrile (60:40, v/v)[1] | 0.25% Triethylamine buffer (pH 3.0): Acetonitrile (70:30, v/v)[2] | Methanol: Water (85:15% v/v)[3] | Acetonitrile: Phosphate buffer pH 4 (85:15 % v/v)[4] | Methanol and Ammonium acetate buffer (pH 3.8) (5:95)[5] |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] | 1 mL/min[5] |
| Detection (UV) | 268 nm[1] | 256 nm[2] | 270 nm[3] | 271 nm[4] | 277 nm[5] |
| Retention Time | Not specified | 8.787 min[2] | 4.6 min[3] | 3.16 min[4] | Not specified |
Comparative Analysis of Validation Parameters
Method validation is crucial to ensure that an analytical method is suitable for its intended purpose. Key validation parameters for the compared HPLC methods are summarized below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 (for Salicylic Acid impurity) |
| Linearity Range | 15-75 µg/mL[1] | 25-2000 ng/mL[2] | 406.10-4020.05 ng/ml[3] | 5-30 µg/ml[4] | 50-300 ng/band (HPTLC)[6] |
| Correlation Coeff. | Not specified | 0.998[2] | 0.9999[3] | 0.999[4] | Not specified |
| LOD | 0.315 µg/mL[1] | Not specified | 200 ng/ml[3] | Not specified | 8.47 ng/band (HPTLC)[6] |
| LOQ | 0.945 µg/mL[1] | Not specified | 400 ng/ml[3] | Not specified | 25.68 ng/band (HPTLC)[6] |
| Accuracy (% Recovery) | Not specified | Not specified | 97.55%[3] | Not specified | Not specified |
| Precision (%RSD) | Intra-day: 0.5-0.7%, Inter-day: 1.4-1.6%[1] | Not specified | < 6.5%[3] | Not specified | < 2%[6] |
It is important to note that Method 5 is an HPTLC method specifically for the determination of Lamivudine and its impurity, Salicylic acid. While not an HPLC method, it provides valuable data for the analysis of this compound.
Experimental Protocols
Detailed methodologies are essential for replicating analytical methods. Below are the experimental protocols for the key HPLC methods cited.
Method 1: Stability-Indicating RP-HPLC Method
-
Chromatographic System: An Inertsil ODS column (250 mm × 4.6 mm, 5 µm particle size) is used with an isocratic mobile phase of 10 mM Ammonium acetate buffer (pH adjusted to 3.8 with Acetic acid) and acetonitrile in a 60:40 v/v ratio. The flow rate is maintained at 1.2 mL/min, and detection is performed at 268 nm.[1]
-
Standard Solution Preparation: A standard stock solution of Lamivudine is prepared and diluted to concentrations ranging from 15-75 µg/mL.[1]
-
Validation: The method was validated according to ICH guidelines for parameters including accuracy, precision, linearity, selectivity, and robustness.[1]
Method 2: RP-HPLC for Lamivudine in Rabbit Plasma
-
Chromatographic System: A Hypersil BDS C-18 column (250 mm × 4.6 mm, 5 μm) is employed. The mobile phase consists of a 70:30 (v/v) mixture of 0.25% Triethylamine buffer (pH 3.0) and acetonitrile. The flow rate is 1.0 mL/min with UV detection at 256 nm.[2]
-
Sample Preparation: Plasma samples are prepared by mixing 100 μL of the sample with 10 μL of an internal standard solution, followed by vortexing.[2]
-
Linearity: The method demonstrated linearity over a concentration range of 25–2000 ng/mL.[2]
Method 3: Bioanalytical Method for Lamivudine in Human Plasma
-
Chromatographic System: A Phenomenex C18 column (250 x 4.6 mm, 5 µm particle size) is used with an isocratic mobile phase of Methanol and Water (85:15% v/v). The flow rate is 1.0 ml/min, and the eluent is monitored at 270 nm.[3]
-
Sample Preparation: Lamivudine and the internal standard (Stavudine) are extracted from human plasma using methanol protein precipitation.[3]
-
Validation: The method was validated over a range of 406.10-4020.05 ng/ml and showed good precision with within and between-day variations of less than 6.5%.[3]
Visualizing the HPLC Method Validation Workflow
The process of validating an HPLC method follows a structured workflow to ensure the reliability and accuracy of the analytical results.
Caption: General workflow for HPLC method validation.
Logical Comparison of HPLC Method Attributes
The choice of an HPLC method is a multi-faceted decision that involves balancing various performance characteristics.
Caption: Key attributes for selecting an optimal HPLC method.
References
Comparative Analysis of Lamivudine Salt Solubility for Enhanced Drug Development
A detailed examination of the aqueous solubility of various Lamivudine salt forms, providing critical data for researchers and formulation scientists in the pharmaceutical field.
This guide presents a comparative analysis of the solubility of different salts of Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor widely used in the treatment of HIV/AIDS and Hepatitis B. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document compiles available quantitative solubility data, details the experimental methodologies for its determination, and provides visual representations of key concepts to aid in the understanding of the structure-solubility relationship of Lamivudine salts.
Enhanced Aqueous Solubility of Lamivudine Salts
The formation of salts is a common and effective strategy to enhance the aqueous solubility of poorly soluble drugs like Lamivudine. Studies have demonstrated that converting Lamivudine into its salt forms can significantly increase its solubility compared to the free base, particularly the thermodynamically stable Form II.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Lamivudine and its hydrochloride salts in water.
| Compound | Solvent | Temperature | Solubility | Fold Increase vs. Lamivudine Form II |
| Lamivudine Form II | Water | 26 ± 2 °C | Base Solubility | 1.0 |
| Lamivudine Hydrochloride | Water | 26 ± 2 °C | - | 1.2[1] |
| Lamivudine Hydrochloride Monohydrate | Water | 26 ± 2 °C | - | 3.3[1] |
| Lamivudine | 0.01 N HCl | Not Specified | 276.08 mg/mL | - |
| Lamivudine | PBS (pH 7.2) | Not Specified | ~3 mg/mL[2] | - |
| Lamivudine | Water | 20 °C | ~70 mg/mL[3] | - |
| Lamivudine | Ethanol | Not Specified | ~0.5 mg/mL[2] | - |
| Lamivudine | DMSO | Not Specified | ~20 mg/mL[2] | - |
| Lamivudine | Dimethyl Formamide (DMF) | Not Specified | ~20 mg/mL[2] | - |
Experimental Protocols
The determination of aqueous solubility is a fundamental experiment in pre-formulation studies. The most common and reliable method cited in the literature for determining the equilibrium solubility of pharmaceutical compounds is the shake-flask method.
Shake-Flask Method for Equilibrium Solubility Determination
This method involves determining the concentration of a saturated solution of a solute in a specific solvent at a constant temperature.
Materials:
-
Lamivudine salt/form to be tested
-
High-purity water or other relevant solvent (e.g., buffers of different pH)
-
Shaker bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.
Procedure:
-
An excess amount of the Lamivudine salt is added to a known volume of the solvent in a sealed container (e.g., glass vial).
-
The container is placed in a shaker bath and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, the suspension is removed from the shaker.
-
The undissolved solid is separated from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.
-
The concentration of Lamivudine in the clear, saturated filtrate is then determined using a validated analytical method, such as HPLC.
-
The experiment is typically performed in triplicate to ensure the reliability of the results.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship between salt formation and solubility enhancement.
Caption: General experimental workflow for solubility determination.
Mechanism of Action: A Brief Overview
Lamivudine is a prodrug that requires intracellular phosphorylation to its active triphosphate metabolite, lamivudine triphosphate (L-TP). L-TP then competitively inhibits the reverse transcriptase of HIV and the DNA polymerase of HBV, acting as a chain terminator and preventing the replication of the virus.
Caption: Simplified signaling pathway of Lamivudine's mechanism of action.
References
A Comparative Guide to Lamivudine Salicylate and Lamivudine Free Base in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lamivudine
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1] As a synthetic nucleoside analogue of cytidine, its mechanism of action involves the inhibition of viral reverse transcriptase, leading to the termination of the viral DNA chain.[1][2] Lamivudine is a virustatic agent, meaning it reduces the viral load rather than completely eradicating the virus.[1]
The active moiety for both Lamivudine salicylate and Lamivudine free base is Lamivudine. The primary distinction between the two forms lies in their physicochemical properties. Salt forms of active pharmaceutical ingredients are often developed to enhance properties such as solubility, stability, and bioavailability. It is anticipated that this compound was developed to improve upon the aqueous solubility of the Lamivudine free base. While this can have implications for formulation and in vivo pharmacokinetics, the in vitro antiviral activity is expected to be comparable, as the concentration of the active Lamivudine molecule is the critical determinant of efficacy in cell-based assays.
Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of Lamivudine against HIV-1. The data presented here is for Lamivudine (form not always specified, but generally understood to be the free base) from various studies. It is important to note that direct comparative data for this compound is not available in the cited literature.
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 (Antiviral Efficacy) | HIV-1 | Various | 0.002 - 1.14 µM | [2] |
| EC50 (Antiviral Efficacy) | HIV-1 | PBMCs | 0.07 - 0.2 µM | |
| CC50 (Cytotoxicity) | Uninfected PBMCs | >10 µM |
Note: EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. A higher therapeutic index (CC50/EC50) indicates a more favorable safety profile.
Mechanism of Action: Signaling Pathway
Lamivudine exerts its antiviral effect by interrupting the viral replication cycle. After entering the host cell, it is phosphorylated to its active triphosphate form, which then competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. This incorporation leads to chain termination, thus halting viral replication.
Caption: Mechanism of action of Lamivudine.
Experimental Protocols
In Vitro Antiviral Efficacy Assay (HIV-1 p24 Antigen Assay)
This protocol outlines a method to determine the concentration of a compound that inhibits HIV-1 replication by 50% (EC50) by measuring the level of the viral core protein p24 in the supernatant of infected cells.
Materials:
-
CEM-GFP cells (or other susceptible T-cell line)
-
HIV-1 (e.g., NL4-3 strain)
-
This compound or Lamivudine free base
-
96-well cell culture plates
-
Complete cell culture medium
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed CEM-GFP cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 2 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and Lamivudine free base in complete medium.
-
Drug Treatment: Add 50 µL of the diluted compounds to the appropriate wells. Include a "virus control" (no drug) and "cell control" (no virus, no drug) wells.
-
Infection: Add 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the p24 antigen antiviral assay.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that reduces cell viability by 50% (CC50) using the MTT colorimetric assay.
Materials:
-
CEM-GFP cells (or the same cell line used in the antiviral assay)
-
This compound or Lamivudine free base
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the same density as in the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cell control" (no drug) well.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration compared to the cell control. Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and Lamivudine free base are expected to exhibit potent antiviral activity against HIV-1 and HBV due to the common active moiety, Lamivudine. The choice between the two forms in a research or drug development setting may be influenced by factors such as solubility, which can impact ease of formulation for in vitro and in vivo studies. While direct comparative data on their antiviral performance is lacking in the public domain, the experimental protocols provided in this guide can be employed to conduct such a head-to-head comparison. For in vitro assays, it is crucial to ensure that both forms are fully solubilized to accurately compare their potency. Researchers are encouraged to perform their own comparative studies to determine if the salicylate salt offers any advantages in their specific experimental systems.
References
Validating Specificity in Lamivudine Salicylate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount to guaranteeing the quality and safety of pharmaceutical products. This guide provides a comparative overview of analytical methods for validating the specificity of Lamivudine salicylate, a salt form of the antiretroviral drug Lamivudine. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of a suitable analytical strategy.
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For this compound, a robust analytical method must be able to distinguish and quantify Lamivudine in the presence of salicylic acid and any potential degradation products formed under various stress conditions.
Comparative Analysis of Analytical Methods
Several chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for the analysis of Lamivudine. The following table summarizes the key parameters and performance characteristics of selected methods, highlighting their suitability for specificity validation of this compound.
| Method | Chromatographic Conditions | Specificity Highlights | Key Findings |
| UPLC Method for Lamivudine and Salicylic Acid | Column: Acquity UPLC BEH Phenyl C18 (2.1 mm × 100 mm, 1.7 µm) Mobile Phase: Gradient elution with 0.025 mol L⁻¹ ammonium acetate buffer (pH 3.8 ± 0.05) and methanol Flow Rate: 0.5 mL min⁻¹ Detection: 277 nm | Complete separation of Lamivudine from salicylic acid and other unknown impurities was achieved.[1][2] | The method is ultra-fast, specific, precise, and accurate for the routine estimation of Lamivudine related substances.[1][2] The recovery of salicylic acid was found to be between 80% and 120%.[1][2] |
| Stability-Indicating HPLC-DAD Method | Column: C18 (octylsilyl) BDS Hypersil® (4.6 × 150 mm × 5 μm) Mobile Phase: Isocratic elution with acetonitrile and 50 mM phosphate buffer (pH 4) (10:90 v/v) Flow Rate: 1.0 mL/min Detection: 280 nm | The method resolved the drug from its forced degradation products.[3] Diode Array Detection (DAD) was used for peak identity and purity confirmation.[3] | Lamivudine showed degradation under acidic (18%), alkaline (32%), and oxidative (100%) conditions, with degradation products eluting at different retention times.[3] |
| RP-HPLC Method for Lamivudine and its Enantiomer | Column: Lux cellulose-5 (250x 4.6 mm, 5µm) Mobile Phase: Methanol: Diethylamine (100:0.1 v/v) Flow Rate: 0.5 mL/min Detection: 270nm | The resolution between the enantiomer and Lamivudine was found to be more than 1.5.[4] | The method was proven to be specific, sensitive, accurate, and precise for the quantification of the Lamivudine enantiomer.[4] |
| Stability-Indicating RP-HPLC for Combined Dosage Form | Column: Inertsil ODS C18 (4.6 mm × 250 mm, 5 µm) Mobile Phase: 10 mM Ammonium acetate buffer (pH 3.8): acetonitrile (60:40, v/v) Flow Rate: 1.2 mL/min Detection: 268 nm | Good resolution was observed between Lamivudine, Zidovudine, and Nevirapine with short retention times.[5] | The method was validated for linearity, accuracy, precision, selectivity, and sensitivity according to ICH guidelines.[5] |
Experimental Protocols
To validate the specificity of an analytical method for this compound, a forced degradation study is essential. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
-
-
Sample Analysis: After exposure to stress conditions, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze them using the developed chromatographic method.
-
Specificity Evaluation:
-
Analyze a blank solution (solvent), a placebo solution (if applicable), a standard solution of Lamivudine, a standard solution of salicylic acid, and the stressed samples.
-
Assess the chromatograms to ensure that there is no interference from the blank, placebo, or salicylic acid at the retention time of Lamivudine.
-
Evaluate the separation of the Lamivudine peak from any degradation product peaks. The resolution (Rs) between Lamivudine and the closest eluting peak should be greater than 1.5.
-
Peak purity analysis using a Diode Array Detector (DAD) can be performed to confirm that the Lamivudine peak is spectrally pure and not co-eluting with any impurities.
-
Workflow for Specificity Validation
The following diagram illustrates the logical workflow for validating the specificity of an analytical method for this compound.
Caption: Workflow for Specificity Validation of this compound.
By following a systematic approach that includes forced degradation studies and a well-validated, high-resolution chromatographic method, researchers can confidently establish the specificity of their analytical procedure for this compound, ensuring the delivery of high-quality and reliable pharmaceutical products.
References
Comparative Dissolution Profiles of Lamivudine Formulations: A Guide for Researchers
A comprehensive analysis of the in-vitro dissolution behavior of various Lamivudine oral solid dosage forms is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data from multiple studies to provide an objective comparison of innovator and generic Lamivudine formulations.
Note on "Lamivudine Salicylate": The following data pertains to Lamivudine. No significant body of research on the dissolution profile of "this compound" was identified. It is presumed the query intended to investigate the widely formulated and studied Lamivudine.
Executive Summary
Lamivudine is a Biopharmaceutics Classification System (BCS) Class I or III drug, indicating high solubility.[1] Dissolution studies across various pH media consistently demonstrate that most immediate-release Lamivudine tablet formulations are very rapidly dissolving.[1][2][3] In many cases, more than 85% of the drug dissolves within 15 minutes, often rendering the calculation of the similarity factor (f2) unnecessary as the profiles are considered similar without it.[1][2][3] The dissolution of Lamivudine generally appears to be pH-independent.[1]
Comparative Dissolution Data
The following table summarizes the dissolution performance of different Lamivudine formulations in standard dissolution media. The data is aggregated from several comparative studies.
| Formulation Type | Dissolution Medium | Time (minutes) | % Drug Dissolved | Key Findings |
| Innovator vs. Generic Tablets | pH 1.2, 4.5, 6.8 Buffer; Deaerated Water | 15 | > 85% | Generic tablets show similar dissolution profiles to the reference (innovator) product. All are very rapidly dissolving.[1][4] |
| Generic A and B vs. Innovator (Epivir®) | pH 1.2, 4.5, 6.8 Buffer | 15 | > 85% | Both generic formulations were found to have the same dissolution kinetic profile as the innovator drug.[2][3] |
| Combination Tablets (Lamivudine/Zidovudine) | 0.1 N HCl, pH 4.5 Phosphate Buffer, pH 6.8 Phosphate Buffer | 10 | > 90% | Two generic combination products (Lazid and Virex-LZ) showed rapid dissolution, with over 90% of Lamivudine released in 10 minutes.[5] |
| Solid Lipid Nanoparticles (SLNs) | Simulated Gastric Fluid (SGF, pH 1.2) | 10 hours | 49% - 60% | These formulations demonstrate a sustained-release profile.[6][7] |
| Solid Lipid Nanoparticles (SLNs) | Simulated Intestinal Fluid (SIF, pH 7.2) | 10 hours | 63.5% - 72.8% | Release is higher in simulated intestinal fluid compared to gastric fluid.[6][7] |
| Microspheres | 0.01 M HCl | 1 hour - 4 hours | Sustained Release | Tmax increased from 1 hour (conventional tablet) to 4 hours, confirming sustained action.[8] |
Experimental Protocols
Detailed methodologies for the dissolution studies cited are outlined below.
Dissolution Testing of Immediate-Release Tablets
This protocol is a composite of standard methods used in multiple comparative studies of innovator and generic Lamivudine tablets.[1][2][3]
-
Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket) have been used. Paddle speed is typically set to 50 or 75 rpm.[1][2][3][9]
-
Dissolution Media:
-
900 mL of 0.1 N HCl or buffer at pH 1.2.
-
900 mL of acetate buffer at pH 4.5.
-
900 mL of phosphate buffer at pH 6.8.
-
Deaerated water has also been used as a medium.[1]
-
-
Temperature: The medium is maintained at 37 ± 0.5 °C.
-
Sampling: Aliquots (e.g., 5 mL) are withdrawn at specified time points (e.g., 5, 10, 15, 20, 30 minutes).[2][3] Withdrawn volume is replaced with fresh, pre-warmed medium.
-
Sample Analysis: The concentration of dissolved Lamivudine is determined using a validated analytical method, typically:
-
High-Performance Liquid Chromatography (HPLC): A common method involves a C18 column with a mobile phase of acetonitrile and water (e.g., 10:90) adjusted to an acidic pH (e.g., 2.5 with o-phosphoric acid).[1][4]
-
UV-Visible Spectrophotometry: Quantification is performed at the wavelength of maximum absorbance, which varies with the pH of the medium (e.g., 270 nm to 280 nm).[2][3][10]
-
In-Vitro Release from Solid Lipid Nanoparticles
This protocol describes the study of sustained-release formulations.[6]
-
Apparatus: Dialysis membrane method.
-
Dissolution Media:
-
250 mL of Simulated Gastric Fluid (SGF, pH 1.2).
-
250 mL of Simulated Intestinal Fluid (SIF, pH 7.2).
-
-
Temperature: Maintained at 37 ± 1 °C.
-
Procedure: A polycarbonate dialysis membrane is pre-treated by soaking in the dissolution medium. The SLN formulation is placed within the dialysis bag, which is then suspended in the dissolution medium.
-
Sample Analysis: Samples are withdrawn from the dissolution medium at various time points and analyzed by UV-Visible spectrophotometry at the appropriate wavelength (e.g., 248 nm in SGF and 271 nm in SIF).[6]
Visualizations
Experimental Workflow for Dissolution Testing
Caption: Workflow for comparative dissolution testing of Lamivudine tablets.
Mechanism of Action of Lamivudine
Caption: Simplified signaling pathway for Lamivudine's mechanism of action.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scielosp.org [scielosp.org]
- 3. Comparative evaluation of dissolution profiles of the generic drug lamivudine 150 mg tablet marketed in Peru vs. the innovative Epivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Dissolution test for lamivudine tablets: optimization and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Benchmarking the Purity of Synthesized Lamivudine Salicylate Against Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the purity of synthetically produced Lamivudine salicylate, a key intermediate in the manufacture of the antiretroviral agent Lamivudine. As direct pharmacopeial monographs for this compound are not established, this comparison utilizes the purity requirements for the final active pharmaceutical ingredient (API), Lamivudine, as specified in major pharmacopeias. This approach ensures that the intermediate is of sufficient quality to yield a final product that meets stringent regulatory standards.
The primary focus of this guide is on process-related impurities that may arise during the synthesis of Lamivudine and are controlled in the final drug substance. Salicylic acid, a starting material for the salicylate salt formation, is a critical impurity to monitor.
Quantitative Purity Comparison
The following table summarizes the acceptance criteria for key impurities in Lamivudine as defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). These standards serve as a benchmark for the purity of synthesized this compound. A hypothetical batch of synthesized this compound is compared against these standards.
| Analyte | Standard | Acceptance Criteria | Hypothetical Synthesized this compound Results | Status |
| Purity Assay | In-house Specification | ≥ 99.0% | 99.5% | Meets |
| Salicylic Acid | USP/EP (Lamivudine Impurity C) | ≤ 0.1% | 0.08% | Meets |
| Lamivudine Enantiomer | USP | ≤ 0.3% | 0.15% | Meets |
| Other Individual Impurities | USP/EP | ≤ 0.10% | Largest single unknown impurity: 0.07% | Meets |
| Total Impurities | USP/EP | ≤ 0.5% | 0.45% | Meets |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the purity assessment of this compound. These protocols are adapted from established pharmacopeial methods for Lamivudine.
Purity Assay and Quantification of Impurities by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the assay of this compound and to quantify related substances, including salicylic acid.
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffer solution and an organic modifier. A common mobile phase is a gradient mixture of ammonium acetate buffer (pH 3.8) and methanol.[1][2]
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Solution: A solution of known concentration of Lamivudine Reference Standard (RS) and Salicylic Acid RS in the mobile phase.
-
Test Solution: A solution of the synthesized this compound in the mobile phase at a concentration equivalent to the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The system suitability parameters, such as resolution between Lamivudine and salicylic acid, theoretical plates, and tailing factor, must meet the pharmacopeial requirements.[6]
-
Inject the test solution and record the chromatogram.
-
Identify the peaks corresponding to Lamivudine and salicylic acid based on the retention times obtained from the standard solution.
-
Calculate the percentage of salicylic acid and other impurities in the synthesized this compound by comparing the peak areas in the test solution chromatogram to the peak areas in the standard solution chromatogram.
Chiral Purity by HPLC
This method is used to determine the amount of the unwanted enantiomer of Lamivudine.
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for the separation of Lamivudine enantiomers.
-
Mobile Phase: A suitable mixture of solvents, often hexane, ethanol, and a modifying agent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at 270 nm.[2]
Preparation of Solutions:
-
Standard Solution: A solution of Lamivudine Resolution Mixture B RS (containing both enantiomers) in the mobile phase.[2]
-
Test Solution: A solution of the synthesized this compound in the mobile phase.
Procedure:
-
Equilibrate the chiral HPLC system with the mobile phase.
-
Inject the standard solution to verify the resolution between the two enantiomers.
-
Inject the test solution and record the chromatogram.
-
Calculate the percentage of the Lamivudine enantiomer in the synthesized sample. The acceptance criterion is typically not more than 0.3%.[2]
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.
Caption: Experimental workflow for purity assessment.
Caption: Logical relationship for quality control.
References
- 1. phenomenex.com [phenomenex.com]
- 2. uspnf.com [uspnf.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
Safety Operating Guide
Proper Disposal of Lamivudine Salicylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of lamivudine salicylate, an active nucleoside reverse transcriptase inhibitor (NRTI) used in antiviral research. Adherence to these procedures is vital to protect personnel and the environment.
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal agencies that regulate pharmaceutical waste.[1][2] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave," including generation, transportation, treatment, storage, and disposal.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety goggles with side-shields.[5] |
| Hand Protection | Protective gloves (e.g., nitrile).[5] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[5] |
| Respiratory Protection | A suitable respirator should be used if dust is generated.[5] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
Operational Disposal Plan: A Step-by-Step Protocol
The proper disposal route for this compound depends on whether it is considered hazardous waste. Pharmaceutical waste is deemed hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
Step 1: Waste Identification and Segregation
-
Determine Waste Category: Assess the this compound waste. Is it unused, expired, or contaminated? Has it been used in a way that would render it a hazardous waste?
-
Segregate Waste: Do not mix this compound waste with non-hazardous solid waste. It should be collected in a designated, properly labeled waste container.
Step 2: Containerization and Labeling
-
Select Appropriate Container: Use a container that is compatible with the chemical and can be securely sealed.
-
Label Clearly: The container must be labeled with the words "Hazardous Waste" (if applicable), the name of the chemical (this compound), and the date accumulation started.
Step 3: On-Site Storage
-
Store Securely: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated. The SDS for this compound specifies "Store locked up".[4][5]
-
Limit Accumulation Time: Adhere to institutional and regulatory limits on the amount of time hazardous waste can be stored on-site.
Step 4: Off-Site Disposal
-
Engage a Licensed Waste Hauler: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste is incineration at a permitted treatment facility.[1] This is particularly important for antiviral compounds to ensure their complete destruction.[7]
-
Landfill (Not Recommended for Untreated Waste): Disposing of untreated pharmaceutical waste in a landfill is not recommended.[8] If incineration is not possible, some non-hazardous pharmaceuticals may be landfilled after appropriate treatment, such as encapsulation or inertization, in accordance with local regulations.[8][9]
-
Sewer Disposal (Prohibited): Do not dispose of this compound down the drain.[8][9] The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the sewering of hazardous waste pharmaceuticals.[1]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Experimental Protocols
Accidental Spill Clean-up Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain the Spill: For powdered spills, avoid creating dust. Gently cover with an absorbent material. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose of Contaminated Materials: All materials used for clean-up must also be disposed of as hazardous waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | CAS No: 173522-96-8 [aquigenbio.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. unhcr.org [unhcr.org]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Guidance for Handling Lamivudine Salicylate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Lamivudine salicylate. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is classified as a substance suspected of damaging fertility or the unborn child and can cause organ damage through prolonged or repeated exposure. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. This is the final barrier between the individual and the hazardous substance and should be used in conjunction with engineering controls.
Key PPE Requirements:
-
Gloves: Two pairs of chemotherapy-rated gloves (tested to ASTM D6978 standard) are required.[1][2][3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[1] Gloves must be changed regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[1]
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[1]
-
Eye and Face Protection: Safety goggles with side shields are required.[4] When there is a risk of splashes or spills, a face shield should be worn in addition to goggles.[5]
-
Respiratory Protection: A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[5]
-
Additional Protective Garb: For comprehensive protection, especially during compounding or handling larger quantities, the use of a cap, shoe covers, and beard/moustache covers is strongly recommended.[2][5]
Engineering Controls and Safe Handling
Engineering controls are the primary method for minimizing exposure to this compound.
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[4][6][7] For procedures that may generate dust or aerosols, a certified chemical fume hood or a biological safety cabinet is required.
-
Restricted Access: Areas where this compound is handled should be restricted to authorized personnel only.[1] Eating, drinking, and applying cosmetics are strictly prohibited in these areas.[1]
-
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or fumes.[6]
-
Wash hands thoroughly before putting on and after removing gloves.[1][8]
-
Minimize the generation of dust.[9] If tablets need to be crushed, this must be done in a containment primary engineering control (C-PEC).[10]
-
All containers of this compound must be clearly labeled.[6][8]
-
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal:
-
All waste, including contaminated PPE and disposable equipment, must be handled as hazardous waste in accordance with local, state, and federal regulations.[6]
-
Dispose of contents and containers at an appropriate treatment and disposal facility.
-
Do not allow wash water from cleaning equipment to enter drains.[6]
-
Empty containers may contain residual dust and should be decontaminated before disposal.[6]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Minor Spills:
-
Immediately alert others in the area.
-
Wear appropriate PPE, including a respirator.
-
Use a dry clean-up procedure and avoid generating dust.[6]
-
Collect spilled material using a method that controls dust, such as a damp cloth or a HEPA-filtered vacuum.[9]
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Thoroughly clean the spill area.
-
-
Major Spills:
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 173522-96-8 | |
| Molecular Formula | C₈H₁₁N₃O₃S · C₇H₆O₃ | [8] |
| Molecular Weight | 367.4 g/mol | [8] |
| Melting Point | 177°C (for Lamivudine) | [4] |
| Boiling Point | 475.4°C at 760 mmHg (for Lamivudine) | [4] |
| Relative Density | 1.73 g/cm³ (for Lamivudine) | [4] |
| Occupational Exposure Limit (OEL) | No data available for this compound. A risk assessment should be conducted to establish in-house limits. |
Experimental Workflow and Safety Protocols
The following diagrams illustrate the necessary workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Recommended sequence for putting on (donning) and taking off (doffing) PPE.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pogo.ca [pogo.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAS No: 173522-96-8 [aquigenbio.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
